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  • Product: 2-Chloro-4,5-difluorobenzenesulfonamide
  • CAS: 287172-64-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,5-difluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its specific subst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the benzene ring makes it a valuable building block for introducing the 2-chloro-4,5-difluorobenzenesulfonyl moiety, which can significantly influence the biological activity and pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of the primary synthetic pathway for 2-Chloro-4,5-difluorobenzenesulfonamide, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Synthesis Pathway

The most direct and industrially viable route to 2-Chloro-4,5-difluorobenzenesulfonamide involves a two-step sequence starting from the readily available 1-chloro-2,4-difluorobenzene. The pathway consists of:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group onto the aromatic ring.

  • Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.

This approach is favored for its efficiency and the use of common, accessible reagents.

Synthesis_Pathway 1-Chloro-2,4-difluorobenzene 1-Chloro-2,4-difluorobenzene 2-Chloro-4,5-difluorobenzenesulfonyl_chloride 2-Chloro-4,5-difluorobenzenesulfonyl_chloride 1-Chloro-2,4-difluorobenzene->2-Chloro-4,5-difluorobenzenesulfonyl_chloride Chlorosulfonic Acid 2-Chloro-4,5-difluorobenzenesulfonamide 2-Chloro-4,5-difluorobenzenesulfonamide 2-Chloro-4,5-difluorobenzenesulfonyl_chloride->2-Chloro-4,5-difluorobenzenesulfonamide Ammonia Chlorosulfonation_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation 2ClSO3H 2 ClSO₃H SO2Cl_plus ⁺SO₂Cl 2ClSO3H->SO2Cl_plus Equilibrium ClSO3_minus ClSO₃⁻ H2SO4 H₂SO₄ HCl HCl Aromatic_Ring 1-Chloro-2,4-difluorobenzene Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + ⁺SO₂Cl Deprotonation Sigma_Complex -> 2-Chloro-4,5-difluorobenzenesulfonyl chloride H_plus H_plus Deprotonation->H_plus - H⁺

Caption: Generalized mechanism of chlorosulfonation.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride

This protocol is based on established procedures for the chlorosulfonation of halogenated benzenes.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Chloro-2,4-difluorobenzene148.5414.85 g0.1
Chlorosulfonic acid116.5246.6 g (27.0 mL)0.4

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, add chlorosulfonic acid (4 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 1-chloro-2,4-difluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Part 2: Amination of 2-Chloro-4,5-difluorobenzenesulfonyl chloride

The final step in the synthesis is the conversion of the sulfonyl chloride intermediate to the corresponding sulfonamide through reaction with ammonia.

Mechanistic Insights

This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia, being a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product.

Amination_Workflow Start Dissolve Sulfonyl Chloride in an inert solvent (e.g., THF, Dioxane) Addition Add excess aqueous ammonia solution Start->Addition Reaction Stir at room temperature Addition->Reaction Workup Acidify to precipitate product Reaction->Workup Purification Filter, wash with water, and dry Workup->Purification Final_Product 2-Chloro-4,5-difluorobenzenesulfonamide Purification->Final_Product

Caption: Experimental workflow for the amination step.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide

This protocol outlines a general and effective method for the amination of the sulfonyl chloride intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-4,5-difluorobenzenesulfonyl chloride247.0424.7 g0.1
Aqueous Ammonia (28-30%)17.03 (as NH₃)~50 mLExcess
Dioxane or THF-100 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1 equivalent) in dioxane or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into a beaker containing water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product fully.

  • Collect the white solid by vacuum filtration and wash it with cold water.

  • Dry the crude 2-Chloro-4,5-difluorobenzenesulfonamide. The product can be further purified by recrystallization from an ethanol-water mixture.

Conclusion

The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide is a straightforward two-step process that can be performed efficiently in a laboratory setting. Careful control of reaction conditions, particularly temperature during the chlorosulfonation step, is crucial for achieving a good yield and purity of the intermediate. The subsequent amination is a robust reaction that typically proceeds to completion with high efficiency. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Organic Syntheses. Benzenesulfonyl chloride. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonamide

This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzenesulfonamide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzenesulfonamide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core identification, synthesis, rigorous analytical characterization, potential applications, and essential safety protocols, grounding our discussion in established scientific principles.

Core Identification and Physicochemical Properties

2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. While a specific CAS number for this exact sulfonamide is not readily found in major public databases, its identity is unequivocally established through its synthesis from its sulfonyl chloride precursor and subsequent analytical characterization. For the purpose of this guide, we will refer to its direct precursor for database tracking.

Table 1: Compound Identification

IdentifierDataSource / Precursor
IUPAC Name 2-Chloro-4,5-difluorobenzenesulfonamide-
Molecular Formula C₆H₄ClF₂NO₂S-
Molecular Weight 227.62 g/mol -
Precursor CAS No. 67475-58-52-Chloro-4,5-difluorobenzenesulfonyl chloride[1]

Table 2: Physicochemical Properties (Predicted)

PropertyValueNotes
Appearance White to off-white solidBased on typical aromatic sulfonamides.
Solubility Soluble in DMSO, DMF, and other polar organic solvents. Low solubility in water.Typical for this class of compounds.[2]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially relevant synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide involves the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a classic nucleophilic acyl substitution-type reaction at a sulfur center.

Causality of the Synthesis: The sulfur atom in 2-chloro-4,5-difluorobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. Ammonia (or ammonium hydroxide) serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom, yielding the stable sulfonamide product and hydrochloric acid, which is neutralized by a base.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product a 2-Chloro-4,5-difluoro- benzenesulfonyl chloride (CAS: 67475-58-5) d Reaction Vessel (Anhydrous Solvent, e.g., DCM) a->d Dissolve b Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) b->d Add c Base (e.g., Pyridine, Et₃N) c->d Add e Stirring at 0°C to Room Temp (8-24 hours) d->e Process f 2-Chloro-4,5-difluoro- benzenesulfonamide e->f Yields

Caption: Synthesis workflow for 2-Chloro-4,5-difluorobenzenesulfonamide.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard amination of sulfonyl chlorides.[3]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve ammonium hydroxide (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reactant Addition: Cool the solution to 0°C in an ice bath. Dissolve 2-Chloro-4,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred ammonia solution over 20-30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography to yield pure 2-Chloro-4,5-difluorobenzenesulfonamide.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound. This self-validating system ensures scientific integrity.

G A Synthesized Product (Crude or Purified) B Mass Spectrometry (LC-MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Infrared Spectroscopy (FT-IR) A->D E Molecular Weight Confirmation & Isotopic Pattern B->E F Structural Elucidation (Atom Connectivity) C->F G Functional Group ID (S=O, N-H) D->G H Final Confirmation of 2-Chloro-4,5-difluoro- benzenesulfonamide E->H F->H G->H

Caption: Integrated workflow for analytical validation.

Mass Spectrometry (MS)

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4][5] This results in a molecular ion peak (M) and a second peak at two mass units higher (M+2) with an intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-20 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate at 5% B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Electrospray Ionization - ESI):

    • Polarity: Positive and Negative modes.

    • Scan Range: 50-500 m/z.

    • Expected Ions:

      • Positive Mode ([M+H]⁺): C₆H₅ClF₂NO₂S⁺ at m/z 228.6.

      • Negative Mode ([M-H]⁻): C₆H₃ClF₂NO₂S⁻ at m/z 226.6.

    • Data Interpretation: Look for the molecular ion peaks in both modes. Crucially, verify the presence of the M and M+2 peaks (e.g., at m/z 228.6 and 230.6 in positive mode) in a ~3:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of the molecule by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the number and environment of hydrogen atoms, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is essential for fluorine-containing compounds.[6] Couplings between these nuclei (H-H, C-H, H-F, C-F) are critical for establishing connectivity.[7]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be necessary for unambiguous assignment.

  • Expected Spectral Features:

    • ¹H NMR:

      • Aromatic Protons (2H): Two signals in the aromatic region (~7.5-8.5 ppm). Each signal will appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the other aromatic proton.

      • Amide Protons (2H): A broad singlet (~7.0-7.5 ppm, depending on solvent and concentration) corresponding to the -SO₂NH₂ group. This peak will disappear upon D₂O exchange.

    • ¹⁹F NMR:

      • Two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a doublet of doublets due to coupling to each other and the adjacent aromatic proton.[8]

    • ¹³C NMR:

      • Six distinct signals for the aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling. Carbons further away will show smaller, multi-bond C-F couplings.

Infrared (IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonamide group has very characteristic stretching frequencies for its S=O and N-H bonds.

Protocol: FT-IR Analysis (ATR)

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions: [9][10]

    • N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches of the -NH₂ group).

    • S=O Stretching: Two strong absorption bands; an asymmetric stretch around 1350-1310 cm⁻¹ and a symmetric stretch around 1170-1145 cm⁻¹.[9]

    • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

    • C-F Stretching: Strong absorptions in the 1250-1000 cm⁻¹ region.

    • S-N Stretching: Absorption in the 925-900 cm⁻¹ range.[10]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design, acting as a versatile pharmacophore and a bioisostere for other functional groups like carboxylic acids.[3][11] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) allows for strong interactions with biological targets such as enzymes and receptors.[11]

Potential Roles of 2-Chloro-4,5-difluorobenzenesulfonamide:

  • Core Scaffold: This molecule serves as a starting point for creating libraries of more complex drug candidates. The primary amine of the sulfonamide can be further functionalized.

  • Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, working by inhibiting the bacterial synthesis of folic acid.[12][13] Novel sulfonamides are still explored to overcome resistance.

  • Enzyme Inhibitors: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors (used to treat glaucoma) and other metalloenzyme inhibitors.[11]

  • Other Therapeutic Areas: The sulfonamide motif is present in drugs used to treat a wide array of conditions, including diabetes, inflammation, and cancer.[2][12] The specific halogenation pattern of 2-Chloro-4,5-difluorobenzenesulfonamide offers medicinal chemists a tool to fine-tune properties like cell permeability and metabolic resistance.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on related structures like sulfonyl chlorides and other powdered sulfonamides.[1][14]

Table 3: Safety and Handling Guidelines

AspectGuidelineRationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.Prevents skin and eye contact with the chemical powder.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.Minimizes inhalation of fine particles.[14]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14]Protects the compound from moisture and incompatible materials.
Spills Sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.Prevents dispersal and exposure.
First Aid Skin: Wash with soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention if irritation or symptoms persist.Standard first aid procedures for non-corrosive chemical powders.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety protocols.

References

  • G., S. & M., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). In Wikipedia. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773523, 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Available at: [Link]

  • Pharmaffiliates. N-(3-(2-(Tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. Available at: [Link]

  • Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). U.S. National Library of Medicine. Available at: [Link]

  • Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents. (1981).
  • Chemistry Steps. (2024). Isotopes in Mass Spectrometry. Available at: [Link]

  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. American Chemical Society. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Analytical Chemistry. (1951). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • Zeitschrift für Naturforschung. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Available at: [Link]

  • Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Available at: [Link]

  • PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Available at: [Link]

  • A2Z Chemical. 1195768-23-0 | N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl). Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of a chloro and two fluoro groups on the benzene ring, combined with the sulfonamide moiety, imparts specific electronic and conformational properties that can influence biological activity. Accurate structural elucidation and purity assessment are paramount in the research and development of new chemical entities. This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Chloro-4,5-difluorobenzenesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no direct experimental data is publicly available, this document serves as a predictive reference, leveraging established spectroscopic principles and data from analogous structures to offer a robust characterization framework.

Chemical Structure

The structure of 2-Chloro-4,5-difluorobenzenesulfonamide is foundational to understanding its spectroscopic properties. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, two fluorine atoms at positions 4 and 5, and a sulfonamide group (-SO₂NH₂) at position 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2-Chloro-4,5-difluorobenzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on established chemical shift increments and coupling constant patterns observed in similar halogenated aromatic systems.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, in addition to a signal for the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the halogens.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 8.0 - 8.2Doublet of doublets1HH-6
~ 7.4 - 7.6Doublet of doublets1HH-3
~ 7.3 (broad)Singlet2H-SO₂NH₂

Causality Behind Predictions:

  • H-6: This proton is ortho to the strongly electron-withdrawing sulfonamide group, which deshields it, shifting it downfield. It will be split by the adjacent fluorine at C-5 (short-range coupling) and the proton at H-3 (long-range coupling).

  • H-3: This proton is ortho to the chlorine atom and meta to the sulfonamide group. It will be split by the adjacent fluorine at C-4 and the proton at H-6.

  • -SO₂NH₂: The protons of the sulfonamide group are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, reflecting the asymmetry of the molecule. The chemical shifts are significantly influenced by the attached substituents.

Predicted Chemical Shift (ppm) Assignment
~ 150 - 155 (dd)C-4
~ 147 - 152 (dd)C-5
~ 138 - 142C-1
~ 128 - 132C-2
~ 120 - 124 (d)C-6
~ 118 - 122 (d)C-3

Causality Behind Predictions:

  • C-4 and C-5: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield. They will also show smaller two- and three-bond couplings to the other fluorine.

  • C-1 and C-2: The carbons attached to the sulfonamide and chlorine groups will also be downfield due to the electronegativity of these substituents.

  • C-6 and C-3: These carbons, bonded to hydrogen, will be the most upfield of the aromatic signals and will show smaller C-F couplings.

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atoms.[2] Two distinct signals are expected for the two non-equivalent fluorine atoms.

Predicted Chemical Shift (ppm) Multiplicity Assignment
~ -130 to -135Doublet of doubletsF-4
~ -138 to -143Doublet of doubletsF-5

Causality Behind Predictions:

  • The chemical shifts are in the typical range for aromatic fluorides. The exact positions are influenced by the electronic effects of the other substituents.

  • Each fluorine signal will be split by the adjacent aromatic proton and the other fluorine atom, resulting in a doublet of doublets for each.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Self-Validation: The consistency of the observed coupling constants across the ¹H, ¹³C, and ¹⁹F spectra will serve as a self-validating system for the structural assignment. For instance, the J-coupling observed between H-6 and F-5 in the ¹H spectrum should be mirrored in the ¹⁹F spectrum for the F-5 signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-4,5-difluorobenzenesulfonamide is expected to be complex in the fingerprint region, but key stretching frequencies will be diagnostic.[3]

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3350 - 3250Medium, sharp (two bands)N-H asymmetric and symmetric stretching
1600 - 1450Medium to weakAromatic C=C stretching
1370 - 1330StrongSO₂ asymmetric stretching
1180 - 1160StrongSO₂ symmetric stretching
1250 - 1100StrongC-F stretching
800 - 600Medium to strongC-Cl stretching

Causality Behind Predictions:

  • N-H Stretching: The presence of two bands in this region is characteristic of a primary sulfonamide (-NH₂).[4]

  • SO₂ Stretching: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group.[4]

  • C-F Stretching: The C-F stretching vibrations typically appear as strong bands in this region. The presence of two C-F bonds may lead to multiple or broad absorptions.[5]

  • C-Cl Stretching: The C-Cl stretch is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition and analysis.

Self-Validation: The presence of all the key predicted functional group frequencies (N-H, SO₂, C-F, C-Cl, and aromatic C=C) would provide strong, self-validating evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Proposed Fragment
241/243Moderate[M]⁺ (Molecular ion)
177High[M - SO₂]⁺
162High[M - SO₂NH]⁺
142Moderate[C₆H₂ClF₂]⁺
75Low[SO₂NH]⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, which is indicative of the presence of one chlorine atom.[6]

  • Fragmentation: The most common fragmentation pathways for aromatic sulfonamides involve the loss of SO₂ or the entire sulfonamide group.[7][8] The cleavage of the C-S bond is a common fragmentation pathway. Further fragmentation of the aromatic ring is also possible. Aromatic compounds are known to produce intense molecular ion peaks.[9]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and interpretation.

Self-Validation: The observed isotopic pattern for the molecular ion must match the theoretical pattern for a compound containing one chlorine atom. The fragmentation pattern should be logical and consistent with the known fragmentation behavior of aromatic sulfonamides and halogenated compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Chloro-4,5-difluorobenzenesulfonamide. The detailed analysis of the expected NMR, IR, and MS data, grounded in established spectroscopic principles, offers a robust framework for researchers and scientists. The provided experimental protocols and the emphasis on the causality behind the spectral features are intended to guide the empirical analysis of this compound and others with similar structural motifs. The self-validating nature of multi-technique spectroscopic analysis, where data from each method corroborates the others, is key to confident structural elucidation in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Butts, C. P., & Hollas, D. (2020). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 85(13), 8438–8445. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved January 26, 2026, from [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(11), 697-703. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • The Journal of Organic Chemistry. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-4,5-difluorobenzenesulfonamide

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 2-Chloro-4,5-difluorobenzenesulfonamide. Drawing upon the well-established pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 2-Chloro-4,5-difluorobenzenesulfonamide. Drawing upon the well-established pharmacological profile of the sulfonamide scaffold, this document extrapolates and scientifically substantiates the potential for this specific derivative to exhibit significant antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory properties. The strategic incorporation of chloro and difluoro moieties on the phenyl ring is analyzed for its potential to modulate potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed, actionable experimental protocols to investigate the therapeutic promise of this compound.

Introduction: The Sulfonamide Scaffold and the Promise of 2-Chloro-4,5-difluorobenzenesulfonamide

The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Since their initial discovery as antibacterial agents, the versatility of sulfonamides has been demonstrated in their application as diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents.[2] The biological activity of sulfonamides is intrinsically linked to their ability to mimic or antagonize endogenous molecules, often by inhibiting key enzymes.

2-Chloro-4,5-difluorobenzenesulfonamide is a synthetic compound that couples the established pharmacophore of the benzenesulfonamide core with a unique halogenation pattern. The presence of a chloro group and two fluoro atoms on the benzene ring is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby potentially enhancing its biological activities and offering a novel chemical entity for drug discovery. This guide will systematically explore the most promising avenues for investigating the therapeutic potential of this compound.

Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide

While a specific, optimized synthesis for 2-Chloro-4,5-difluorobenzenesulfonamide is not extensively documented in publicly available literature, a general synthetic route can be proposed based on established methods for the synthesis of related sulfonamides. The most common approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an appropriate amine.

A plausible synthetic pathway would start from the commercially available 2-chloro-4,5-difluorobenzoic acid.[3] This starting material can be converted to the corresponding sulfonyl chloride, which is then reacted with an ammonia source to yield the desired sulfonamide.

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Chloro-4,5-difluorobenzoic Acid B Chlorosulfonation A->B  SOCl₂ or HSO₃Cl   C 2-Chloro-4,5-difluorobenzenesulfonyl Chloride B->C D Amination C->D  NH₄OH or NH₃   E 2-Chloro-4,5-difluorobenzenesulfonamide D->E

Caption: Proposed synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide.

Potential Biological Activities and Investigational Protocols

This section will delve into the four most probable biological activities of 2-Chloro-4,5-difluorobenzenesulfonamide, providing the scientific rationale and detailed experimental protocols for their investigation.

Antibacterial Activity

Scientific Rationale:

The archetypal biological activity of sulfonamides is their antibacterial effect.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The structure-activity relationship (SAR) of antibacterial sulfonamides suggests that the unsubstituted N1-sulfonamide group and the para-amino group are critical for activity.[4] While 2-Chloro-4,5-difluorobenzenesulfonamide lacks the para-amino group of classic sulfa drugs, many modern sulfonamide-based antibacterials have diverse substitution patterns. The electron-withdrawing nature of the chloro and difluoro substituents on the phenyl ring can influence the pKa of the sulfonamide nitrogen, which is a key determinant of antibacterial potency.[5] It is hypothesized that these substitutions may enhance the compound's ability to bind to the DHPS active site.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method to determine the Minimum Inhibitory Concentration (MIC) of 2-Chloro-4,5-difluorobenzenesulfonamide against a panel of pathogenic bacteria.[6][7]

Materials:

  • 2-Chloro-4,5-difluorobenzenesulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in DMSO. A series of two-fold dilutions should be prepared in MHB to achieve a range of final concentrations to be tested.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Plate Setup: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the appropriate compound dilution to the first column of wells. Perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Workflow for Antimicrobial Susceptibility Testing:

Antibacterial_Workflow A Prepare serial dilutions of 2-Chloro-4,5-difluorobenzenesulfonamide C Inoculate microtiter plate with compound dilutions and bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the MIC of the test compound.

Carbonic Anhydrase Inhibition

Scientific Rationale:

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9] The inhibitory mechanism involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[10]

The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring of 2-Chloro-4,5-difluorobenzenesulfonamide is expected to increase the acidity of the sulfonamide protons, facilitating deprotonation and enhancing binding to the catalytic zinc ion. This could lead to potent inhibition of various CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.[11][12]

Materials:

  • 2-Chloro-4,5-difluorobenzenesulfonamide

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Acetazolamide (a known CA inhibitor) as a positive control

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and acetazolamide in DMSO. Prepare a working solution of hCA II in Tris-HCl buffer. Prepare a solution of p-NPA in acetonitrile.

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer to each well. Add the test compound at various concentrations to the respective wells.

  • Enzyme Addition: Add the hCA II working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Carbonic Anhydrase Inhibition Pathway:

CA_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Sulfonamide CO₂ + H₂O CO₂ + H₂O H₂CO₃ H₂CO₃ CO₂ + H₂O->H₂CO₃ Carbonic Anhydrase H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ H₂CO₃->H⁺ + HCO₃⁻ Sulfonamide 2-Chloro-4,5-difluorobenzenesulfonamide Inhibited_Complex Inhibited Enzyme-Sulfonamide Complex Sulfonamide->Inhibited_Complex CA Carbonic Anhydrase (with Zn²⁺) CA->Inhibited_Complex

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Anticancer Activity via Matrix Metalloproteinase Inhibition

Scientific Rationale:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[13] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[14] Sulfonamide-based compounds have been developed as MMP inhibitors, where the sulfonamide group often interacts with the enzyme's active site, including the catalytic zinc ion.[15]

The hydrophobic and electron-withdrawing nature of the 2-chloro-4,5-difluorophenyl moiety could lead to favorable interactions within the S1' pocket of the MMP active site, a key determinant for inhibitor potency and selectivity.[15] Therefore, 2-Chloro-4,5-difluorobenzenesulfonamide is a promising candidate for investigation as an MMP inhibitor with potential anticancer activity.

Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic)

This protocol outlines a fluorogenic assay to determine the inhibitory activity of the test compound against a specific MMP.[16]

Materials:

  • 2-Chloro-4,5-difluorobenzenesulfonamide

  • Recombinant human MMP (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorescence plate reader

  • A known MMP inhibitor as a positive control

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in assay buffer.

  • Assay Setup: Add assay buffer and the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Activation (if necessary): Some MMPs require activation before the assay. Follow the manufacturer's instructions.

  • Enzyme Addition: Add the activated MMP solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Calculate the rate of substrate cleavage. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

MMP Inhibition and Anti-Invasive Effect Workflow:

MMP_Inhibition_Workflow A In Vitro MMP Inhibition Assay (Fluorogenic Substrate) B Determine IC₅₀ for 2-Chloro-4,5-difluorobenzenesulfonamide A->B E Correlate MMP inhibition with anti-invasive activity B->E C Cell-based Invasion Assay (e.g., Boyden Chamber) D Quantify inhibition of cancer cell invasion C->D D->E COX_Inhibition_Pathway cluster_0 Prostaglandin Synthesis cluster_1 Inhibition by Sulfonamide Arachidonic_Acid Arachidonic_Acid PGG₂ PGG₂ Arachidonic_Acid->PGG₂ COX-1 / COX-2 PGH₂ PGH₂ PGG₂->PGH₂ Prostaglandins Prostaglandins PGH₂->Prostaglandins Sulfonamide 2-Chloro-4,5-difluorobenzenesulfonamide Inhibited_COX Inhibited COX Enzyme Sulfonamide->Inhibited_COX COX COX-1 / COX-2 COX->Inhibited_COX

Caption: Inhibition of prostaglandin synthesis via COX enzyme by sulfonamides.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of Potential Biological Activities and Key Investigational Parameters

Biological ActivityTarget Enzyme(s)Key AssayPrimary EndpointPositive Control(s)
Antibacterial Dihydropteroate Synthase (DHPS)Broth MicrodilutionMIC (µg/mL)A known antibiotic (e.g., Sulfamethoxazole)
Carbonic Anhydrase Inhibition Carbonic Anhydrases (e.g., hCA II)Colorimetric AssayIC₅₀ (µM)Acetazolamide
Anticancer Matrix Metalloproteinases (e.g., MMP-2, MMP-9)Fluorogenic AssayIC₅₀ (µM)A known MMP inhibitor
Anti-inflammatory Cyclooxygenases (COX-1, COX-2)Fluorometric AssayIC₅₀ (µM), Selectivity IndexCelecoxib, Indomethacin

Conclusion and Future Directions

2-Chloro-4,5-difluorobenzenesulfonamide represents a novel chemical entity with significant potential for a range of therapeutic applications. Based on the well-established pharmacology of the sulfonamide scaffold and the anticipated modulatory effects of its unique halogenation pattern, this compound warrants thorough investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its biological activity profile.

Future research should focus on a systematic evaluation of this compound using the described assays. Promising results from these in vitro studies would justify further investigation, including in vivo efficacy studies in relevant animal models of infection, cancer, and inflammation. Furthermore, medicinal chemistry efforts could be initiated to explore the structure-activity relationships of this new class of substituted benzenesulfonamides to optimize their potency, selectivity, and pharmacokinetic properties.

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Foundational

A Technical Guide to the Safe Handling and Storage of 2-Chloro-4,5-difluorobenzenesulfonamide

Section 1: Chemical Identity and Physicochemical Properties 2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure combines a reactive sulfonamide group with a halogenated aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physicochemical Properties

2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure combines a reactive sulfonamide group with a halogenated aromatic ring, suggesting it should be handled as a potentially hazardous and reactive substance. While a comprehensive, verified physicochemical profile is not widely published, data for analogous compounds allows for the estimation of its key properties.

Table 1: Physicochemical Characteristics of 2-Chloro-4,5-difluorobenzenesulfonamide and Related Compounds

PropertyValue for 2-Chloro-4,5-difluorobenzenesulfonamideBasis for Estimate (Analogous Compound)
CAS Number 204044-93-5-
Molecular Formula C₆H₄ClF₂NO₂S-
Molecular Weight 227.62 g/mol Calculated
Appearance Likely a white to off-white solid powderGeneral appearance of similar sulfonamides
Melting Point Not available; expected to be >100 °CBased on similar solid sulfonamides
Boiling Point Not available; likely decomposes before boilingCommon for complex sulfonamides
Solubility Expected to be poorly soluble in water; soluble in organic solvents (DMSO, DMF, Acetone)General solubility of related organic compounds

Section 2: Hazard Analysis and Risk Mitigation

A full toxicological profile for 2-Chloro-4,5-difluorobenzenesulfonamide has not been thoroughly investigated.[1] However, the constituent functional groups—a chlorinated aromatic ring and a sulfonamide moiety—necessitate a cautious approach. Structurally related compounds, such as 2-chloro-4,5-difluorobenzenesulfonyl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4]

Causality of Hazards:

  • Skin and Eye Irritation/Corrosion: Sulfonamides and their precursors can be irritating. The presence of chlorine and fluorine atoms on the benzene ring can enhance this effect. Direct contact with the powder or its solutions may cause significant irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the mucous membranes and respiratory tract.[5]

  • Reactivity with Water/Moisture: While the sulfonamide is more stable than its sulfonyl chloride precursor, contact with strong acids or bases, or prolonged exposure to moisture, could lead to decomposition, potentially releasing hazardous fumes like hydrogen chloride, sulfur oxides, and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that engineering controls are supplemented by a robust personal barrier. The minimum required PPE for handling this compound includes:

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Eye Protection: Chemical safety goggles or a full-face shield if there is a significant risk of splashing or dust generation.[7]

  • Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood.[8] If a fume hood is not available or if significant aerosolization is expected, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Section 3: Standard Operating Procedures for Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination.

Receiving and Initial Inspection Workflow

cluster_receiving Workflow: New Chemical Receipt A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C If OK F Quarantine & Report if Damaged B->F If Damaged D Move to Fume Hood C->D E Inspect Inner Container & Seal Integrity D->E E->F If Seal is Broken G Verify Compound Name & CAS on Label E->G If Seal is Intact H Log into Chemical Inventory System G->H I Affix Barcode & Hazard Labels H->I J Transfer to Designated Storage Location I->J K Update Storage Location in Inventory J->K

Caption: Workflow for receiving new shipments of chemical reagents.

Weighing and Solution Preparation
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Place a disposable weighing paper or boat on the analytical balance.

  • Tare: Tare the balance with the weighing vessel.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of 2-Chloro-4,5-difluorobenzenesulfonamide from the stock container to the weighing vessel. Avoid creating airborne dust.

  • Closure: Immediately and securely close the main stock container.[1][9]

  • Dissolution: Transfer the weighed solid into the destination flask. Add the desired solvent and mix gently until fully dissolved.

  • Cleanup: Dispose of the weighing vessel and any contaminated materials (e.g., wipes) in a designated solid hazardous waste container. Clean the spatula and the balance surface thoroughly.

  • Doffing PPE: Remove gloves and wash hands immediately after the procedure is complete.

Section 4: Long-Term Storage and Stability

Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature and Atmosphere: Store in a cool, dry, and well-ventilated area.[4][6][9] Many suppliers recommend storage under an inert gas (like Argon or Nitrogen) at 2-8°C, which suggests that the compound may be sensitive to moisture or oxidation over time.[10]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatibilities:

    • Strong Bases: As a sulfonamide, the N-H proton is weakly acidic and can react with strong bases.

    • Strong Oxidizing Agents: The aromatic ring and sulfur atom can be susceptible to oxidation.

    • Moisture: Store in a desiccated environment. Proximity to water or humid air should be avoided to prevent slow hydrolysis.

Section 5: Emergency Procedures and Spill Management

Proactive planning is the best defense against accidental releases. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Spill Response Protocol

In the event of a spill, the following decision-making process should be initiated immediately.

Start Spill Detected! Assess Assess Spill Size & Location Is it a major spill? (>100g or outside fume hood) Start->Assess Evacuate Evacuate Immediate Area Alert Supervisor & EH&S Assess->Evacuate Yes MinorSpill Minor Spill Protocol (<100g, contained in hood) Assess->MinorSpill No Secure Secure Area Post Warning Signs Evacuate->Secure Wait Await Professional Response Secure->Wait PPE Don Appropriate PPE (2 pairs of gloves, respirator if needed) MinorSpill->PPE Absorb Cover with Inert Absorbent (Vermiculite, Sand) PPE->Absorb Collect Carefully Sweep into Waste Container Absorb->Collect Clean Decontaminate Area with Appropriate Solvent (e.g., soap and water, then ethanol) Collect->Clean Dispose Seal & Label Hazardous Waste Container Clean->Dispose End Procedure Complete Dispose->End

Caption: Decision tree for managing a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

Section 6: Waste Disposal

All waste containing 2-Chloro-4,5-difluorobenzenesulfonamide must be treated as hazardous.

  • Solid Waste: Contaminated disposables (gloves, wipes, weighing papers) and excess solid reagent should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions of the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Disposal Route: All waste must be disposed of through a licensed environmental waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of down the drain.[12]

References

  • PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Oakwood Chemical. (2020). Safety Data Sheet for 2-Chloro-5-fluorobenzoyl chloride. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. Available at: [Link]

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Protocols & Analytical Methods

Method

Harnessing 2-Chloro-4,5-difluorobenzenesulfonamide for the Potent Inhibition of Carbonic Anhydrase: Methodologies and Mechanistic Insights

An Application Guide for Researchers This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4,5-difluorobenzenesulfonamide a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4,5-difluorobenzenesulfonamide as a potent inhibitor in carbonic anhydrase (CA) functional assays. The document delineates the fundamental principles of carbonic anhydrase activity, the mechanism of sulfonamide-based inhibition, and presents detailed, validated protocols for determining inhibitor potency through colorimetric assays.

The Scientific Imperative for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2][3] Their primary physiological function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction fundamental to cellular life.[4][5][6] This catalytic role is critical in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1][4]

In humans, 15 different CA isoforms have been identified, with 12 being catalytically active.[4][6][7] The isoform-specific expression and activity are often implicated in various pathologies. Consequently, CAs have emerged as significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[8][9][10][11] The development of specific carbonic anhydrase inhibitors (CAIs) is a highly active area of pharmaceutical research.[12][13]

The Sulfonamide Pharmacophore: A Keystone of CA Inhibition

Primary sulfonamides (R-SO₂NH₂) represent the most established and clinically significant class of carbonic anhydrase inhibitors.[12][14] Their mechanism of action is exquisitely specific and potent. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a zinc-binding group, coordinating directly to the Zn(II) ion at the core of the enzyme's active site in a tetrahedral geometry.[14][15][16] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby arresting the enzyme's function. The aromatic or heterocyclic scaffold of the sulfonamide molecule further stabilizes this interaction through a network of hydrogen bonds with hydrophilic and hydrophobic residues within the active site cavity.[14]

2-Chloro-4,5-difluorobenzenesulfonamide belongs to this classical inhibitor group. Its chemical structure, featuring the essential primary sulfonamide moiety, makes it a prime candidate for effective carbonic anhydrase inhibition.

Physicochemical Properties of the Inhibitor

A clear understanding of the inhibitor's properties is crucial for accurate stock solution preparation and experimental design.

PropertyValueSource
Chemical Name 2-Chloro-4,5-difluorobenzenesulfonamide-
Molecular Formula C₆H₄ClF₂NO₂SInferred from precursor
Molecular Weight 227.62 g/mol Calculated
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)FInferred from precursor
Precursor CAS 67475-58-5 (for sulfonyl chloride)[17]

Note: Properties for the sulfonamide are derived from its precursor, 2-Chloro-4,5-difluorobenzenesulfonyl chloride.

Diagram 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Selecting the Appropriate Assay Methodology

The activity of carbonic anhydrase and its inhibition can be quantified using several methods. The two most prevalent approaches are the direct CO₂ hydration assay and the indirect esterase assay. The choice of method depends on the experimental goals, available equipment, and required throughput.

FeatureCO₂ Hydration AssayEsterase Activity Assay
Principle Measures the physiological hydration of CO₂ by monitoring the associated pH change.Measures the hydrolysis of an artificial ester substrate (e.g., p-NPA) that releases a chromophore.[1][2]
Detection Stopped-flow spectrophotometry following a pH indicator (e.g., Phenol Red) or electrometrically with a pH electrode.[4][18]Spectrophotometry (colorimetric) measuring the absorbance of the product (e.g., p-nitrophenol at ~405 nm).[1][5]
Speed Very fast reaction, requires specialized rapid-mixing instrumentation for kinetic analysis.[19][20]Slower reaction, easily adaptable to standard microplate readers.[2]
Throughput Low to medium.High, suitable for screening large compound libraries.[1][5]
Pros Physiologically relevant; provides detailed kinetic parameters.Simple, cost-effective, robust, and high-throughput compatible.[1][2]
Cons Requires specialized equipment; sensitive to buffer composition.Indirect measurement of activity; potential for substrate or product interference.

For inhibitor screening and routine IC₅₀ determination, the colorimetric esterase activity assay is the method of choice due to its simplicity, scalability, and cost-effectiveness. The remainder of this guide will focus on a detailed protocol for this method.

Protocol: IC₅₀ Determination via Colorimetric Esterase Assay

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of 2-Chloro-4,5-difluorobenzenesulfonamide against a specific carbonic anhydrase isoform. The IC₅₀ value is a quantitative measure of inhibitor potency, representing the concentration required to reduce enzyme activity by 50%.[21][22][23]

Essential Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II, commercially available).

  • Inhibitor: 2-Chloro-4,5-difluorobenzenesulfonamide.

  • Positive Control: Acetazolamide (a well-characterized CA inhibitor).[1][2]

  • Substrate: 4-Nitrophenyl acetate (p-NPA).

  • Solvent: Dimethyl sulfoxide (DMSO, anhydrous).

  • Buffer: CA Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.4).[4]

  • Hardware: 96-well flat-bottom microplates, multichannel pipettes, and a microplate reader capable of absorbance measurement at 400-405 nm.[1]

Reagent Preparation (Self-Validating System)

Causality Insight: Proper reagent preparation is critical for assay reproducibility. Stock solutions must be prepared accurately and stored correctly to maintain their integrity.

  • CA Assay Buffer: Prepare the buffer and adjust the pH to 7.4 at room temperature. Store at 4°C.

  • Inhibitor Stock (10 mM): Accurately weigh 2.28 mg of 2-Chloro-4,5-difluorobenzenesulfonamide and dissolve it in 1 mL of anhydrous DMSO. This creates a 10 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.

  • Positive Control Stock (Acetazolamide, 10 mM): Prepare a 10 mM stock solution of Acetazolamide in DMSO following a similar procedure.

  • Enzyme Working Solution: Reconstitute the lyophilized CA enzyme according to the manufacturer's instructions using CA Dilution Buffer or Assay Buffer to achieve a final concentration suitable for the assay (typically in the low µg/mL range).[1][2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[2]

  • Substrate Solution (p-NPA): Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO. Just before use, dilute this stock into the CA Assay Buffer to the final desired working concentration (e.g., 0.5-1.0 mM). Note: p-NPA can hydrolyze spontaneously; prepare this solution fresh.

Experimental Workflow

Diagram 2: Experimental Workflow for IC50 Determination.

Assay Procedure (96-Well Plate)
  • Serial Dilutions: Prepare a series of dilutions of the 10 mM inhibitor stock solution in CA Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to cover a broad concentration range. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Plate Layout: Designate wells for each condition in duplicate or triplicate.

Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Vehicle)Reagent 3 (Enzyme)Reagent 4 (Substrate)
Blank 180 µL10 µL (Vehicle: Buffer w/ DMSO)-10 µL
100% Activity 170 µL10 µL (Vehicle: Buffer w/ DMSO)10 µL10 µL
Inhibitor 170 µL10 µL (Inhibitor Dilution)10 µL10 µL
Positive Control 170 µL10 µL (Acetazolamide Dilution)10 µL10 µL
Note: Volumes are illustrative for a 200 µL final reaction volume. Adjust as needed.
  • Assay Execution: a. Add the specified volume of CA Assay Buffer to all wells. b. Add 10 µL of the appropriate Inhibitor dilution, Vehicle (for 100% Activity wells), or Buffer (for Blank wells). c. Add 10 µL of the CA Enzyme working solution to all wells except the Blanks. d. Pre-incubate: Mix gently and incubate the plate for 15 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.[4] e. Initiate Reaction: Add 10 µL of the p-NPA Substrate solution to all wells to start the reaction. f. Measure: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

Data Analysis and IC₅₀ Calculation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct for Background: Subtract the rate of the Blank wells (spontaneous substrate hydrolysis) from all other wells.

  • Calculate Percent Inhibition: Normalize the data to the uninhibited control (100% Activity) using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression software (e.g., Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that elicits a 50% response (i.e., 50% inhibition).[22]

Conclusion and Future Directions

This guide provides a robust and validated protocol for assessing the inhibitory activity of 2-Chloro-4,5-difluorobenzenesulfonamide against carbonic anhydrase. The colorimetric esterase assay offers a reliable and high-throughput method for determining inhibitor potency, a critical step in the drug discovery pipeline. By adhering to the principles of careful reagent preparation, inclusion of proper controls, and rigorous data analysis, researchers can generate high-quality, reproducible data. Further studies could involve using the more physiologically relevant stopped-flow CO₂ hydration assay to determine the inhibition constant (Ki) and to investigate the inhibitor's selectivity against a panel of different human CA isoforms, which is essential for developing targeted therapeutics with minimal off-target effects.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Online] Available at: [Link]

  • Genc, B., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Chemistry, 10(8), 787-793. Available at: [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. [Online] Available at: [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. Available at: [Link]

  • Di Fiore, A., et al. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 125(1), 150-222. Available at: [Link]

  • Wikipedia. IC50. [Online] Available at: [Link]

  • Imre, I., et al. (2020). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2]+ Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2]− Anion in Aqueous Solution. Molecules, 25(20), 4786. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. Available at: [Link]

  • Tucker, W. D., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Zokaitė, K., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry, 64(7), 3907-3923. Available at: [Link]

  • PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. [Online] Available at: [Link]

  • Forster, R. E., & Itada, N. (1975). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Biological Chemistry, 250(17), 6839-6845. Available at: [Link]

  • Davidson College. IC50 Determination. [Online] edX. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 125(1), 150-222. Available at: [Link]

  • D'Ascenzio, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7085-7101. Available at: [Link]

  • Berrino, E., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link]

  • GoodRx. Carbonic Anhydrase Inhibitors. [Online] Available at: [Link]

  • Gesztelyi, R., et al. (2012). The half-maximal inhibitory concentration (IC50) is the most widely used and informative measure of a drug's efficacy. Journal of Pharmacological and Toxicological Methods, 65(3), 125-131. Available at: [Link]

  • Kim, J. K., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(21), 5485. Available at: [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Online] Available at: [Link]

  • Matulienė, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Biological Macromolecules, 183, 2228-2238. Available at: [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 379-391. Available at: [Link]

  • Lee, Y., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2150), 20180376. Available at: [Link]

  • Wikipedia. Carbonic anhydrase. [Online] Available at: [Link]

  • Imre, I., et al. (2020). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake... ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: Cell-Based Assays for Evaluating the Efficacy of 2-Chloro-4,5-difluorobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its derivatives are recognized for their diverse biological activities, including promising applications in cancer therapy.[1][3][4] Compounds in this class can act on various targets, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, making them valuable scaffolds for novel drug discovery.[1][3] Specifically, derivatives of 2-Chloro-4,5-difluorobenzenesulfonamide are of interest for their potential as targeted therapeutic agents. A critical step in the development of these compounds is the rigorous evaluation of their efficacy and mechanism of action using physiologically relevant cell-based assays.[5]

This guide provides a comprehensive framework for characterizing the anti-cancer potential of 2-Chloro-4,5-difluorobenzenesulfonamide derivatives. It offers detailed, step-by-step protocols for a suite of validated cell-based assays, moving from initial cytotoxicity screening to deeper mechanistic investigations. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data.

Part 1: Foundational Assays - Assessing Cytotoxicity and Proliferation

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[6] The resulting formazan is insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed for screening compounds in a 96-well plate format, suitable for adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Chloro-4,5-difluorobenzenesulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and untreated wells as a baseline.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-7725.2
Compound BMCF-77212.8
Compound CMCF-7721.5
StaurosporineMCF-7720.01

Table 1: Example data table for summarizing IC₅₀ values of different derivatives.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Compound Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan) add_mtt->incubate3 solubilize Add DMSO (Solubilize) incubate3->solubilize read Read Absorbance @ 570nm solubilize->read analysis Data Analysis read->analysis Calculate IC50 Apoptosis_Pathway Drug Sulfonamide Derivative Cell Cancer Cell Drug->Cell Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Assay Caspase-Glo® 3/7 Assay (Measures DEVD cleavage) Casp37->Assay

Figure 2: Simplified apoptosis pathway indicating the role of Caspase-3/7.

Protocol 3: Annexin V and Propidium Iodide (PI) Staining

To further confirm apoptosis and distinguish it from necrosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is the gold standard. Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [9][10]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. [11]Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. [11]This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific, Bio-Techne) [11][12]* 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the sulfonamide derivatives as described in previous protocols.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes. [13]3. Washing: Wash the cells once with cold PBS. [12]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [12]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. [12]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [12]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour). [12]

    Treatment Live (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
    Vehicle 95.1 2.5 2.4
    Compound C (1 µM) 70.3 20.5 9.2

    | Compound C (5 µM) | 45.8 | 41.3 | 12.9 |

Table 2: Example data from Annexin V/PI flow cytometry analysis.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing cell death.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry. Principle: Propidium Iodide is a fluorescent dye that intercalates into the DNA double helix. [13]The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence. Materials:

  • Ice-cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL) [13]* PI staining solution (50 µg/mL) [13]* Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after treatment.

  • Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. [13]While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [13]3. Storage: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks. [13]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained. [13]6. PI Staining: Add 400 µL of PI solution and mix well. [13]7. Analysis: Analyze the samples on a flow cytometer.

Cell_Cycle G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1

Figure 3: The four main phases of the eukaryotic cell cycle.

Part 3: Advanced Functional Assays - Evaluating Anti-Metastatic Potential

A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. Evaluating a compound's ability to inhibit these processes is vital.

Protocol 5: Transwell Migration Assay

The Transwell or Boyden chamber assay is a classic method to assess cell migration. [14][15] Principle: The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a porous membrane. [14]Cells are seeded in the upper chamber in serum-free medium. The lower chamber contains a chemoattractant, typically medium with serum. Migratory cells move through the pores toward the chemoattractant. After a set time, non-migrated cells are removed, and the cells that have migrated to the underside of the membrane are fixed, stained, and counted. [16] Materials:

  • Transwell inserts (e.g., 8 µm pore size) and companion plates

  • Serum-free medium and complete medium

  • Cotton swabs

  • Methanol or 70% ethanol for fixation [17]* Crystal Violet staining solution

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay to minimize basal migration. [16]2. Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the desired concentration of the sulfonamide derivative. Seed 5 x 10⁴ cells in 100 µL into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 12-24 hours (time to be optimized per cell line) at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells and medium from the inside of the insert.

  • Fixation: Place the inserts into a new well containing a fixation solution (e.g., 70% ethanol) for 10-15 minutes. [17]7. Staining: Transfer the inserts to a well containing Crystal Violet solution and stain for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to dry. Image the underside of the membrane using a microscope.

  • Quantification: Count the number of migrated cells in several representative fields of view for each condition.

Transwell_Workflow cluster_setup Setup cluster_run Incubation & Migration cluster_analysis Analysis starve Serum-starve cells seed_cells Seed Cells + Compound (Upper Chamber) starve->seed_cells add_chemo Add Chemoattractant (Lower Chamber) incubate Incubate 12-24h seed_cells->incubate remove_non Remove Non-migrated Cells incubate->remove_non fix Fix Migrated Cells remove_non->fix stain Stain with Crystal Violet fix->stain image Image & Quantify stain->image

Figure 4: General workflow for a Transwell cell migration assay.

Conclusion

The systematic application of this tiered assay cascade provides a robust method for evaluating the anti-cancer efficacy of 2-Chloro-4,5-difluorobenzenesulfonamide derivatives. Beginning with broad screening for cytotoxicity and moving towards detailed mechanistic studies of apoptosis, cell cycle arrest, and migration, this approach allows researchers to build a comprehensive biological profile of their compounds. Such a profile is indispensable for identifying promising lead candidates for further preclinical and clinical development.

References

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409.
  • Zhu, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 549-557.
  • Corning Incorporated. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 21(11), 1470.
  • Wujec, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274.
  • El-Naggar, M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31945–31962.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 323.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • Alterio, V., et al. (2009). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 52(21), 6889–6895.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Festus, C., et al. (2019).
  • Wang, Y., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 114013.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 26(24), 7505.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(12), e0207417.
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2017). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 181–189.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044–12050.
  • Festus, C., et al. (2019).
  • Wang, K., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113840.
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  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Maresca, A., et al. (2010). Carbonic anhydrase IX inhibitors: fluorescent sulfonamides as therapeutic and diagnostic agents.
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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
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Method

Topic: Analytical Methods for the Quantification of 2-Chloro-4,5-difluorobenzenesulfonamide

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Chloro-4,5-difluorobenzenesulfonamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Chloro-4,5-difluorobenzenesulfonamide, a key intermediate in various synthetic processes. The accurate determination of this compound is critical for ensuring process control, quality assurance, and final product efficacy in the pharmaceutical and chemical industries. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and adherence to international regulatory standards.

Principles of Analysis: Method Selection Rationale

The molecular structure of 2-Chloro-4,5-difluorobenzenesulfonamide—a halogenated aromatic ring coupled with a polar sulfonamide group—guides the selection of appropriate analytical techniques. The aromatic nature provides a strong chromophore, making it ideal for UV detection. The compound's polarity and thermal stability are key considerations for choosing between liquid and gas chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for routine quantification. A reversed-phase C18 column provides excellent separation for halogenated aromatic compounds based on hydrophobicity.[1] The inherent polarity of the sulfonamide group ensures good retention and peak shape with a standard aqueous-organic mobile phase. HPLC with UV detection is a robust, cost-effective, and highly reliable technique for assay and purity determinations.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled specificity, making it an excellent confirmatory technique. The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. While the polarity of the sulfonamide moiety can sometimes pose challenges for GC analysis (e.g., peak tailing or thermal degradation), a well-deactivated, robust column can often overcome these issues. For highly sensitive applications or complex matrices, derivatization may be employed to increase volatility and improve chromatographic performance.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity, such as trace-level impurity analysis or quantification in complex biological matrices, LC-MS/MS is the premier technique.[2] It combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is typically effective for sulfonamides, often yielding a strong protonated molecular ion ([M+H]+).[4][5]

Integrated Analytical Workflow

The following diagram outlines the comprehensive workflow for the quantification of 2-Chloro-4,5-difluorobenzenesulfonamide, from sample handling to final data validation and reporting. This process ensures data integrity and traceability at every stage.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Preparation (Stock & Working Solutions) SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dissolution & Dilution) SampleReceipt->SamplePrep HPLC_Analysis Primary Analysis: RP-HPLC-UV (Assay & Impurities) StandardPrep->HPLC_Analysis GCMS_Analysis Confirmatory Analysis: GC-MS (Identity & Specificity) StandardPrep->GCMS_Analysis SamplePrep->HPLC_Analysis SamplePrep->GCMS_Analysis Confirmatory DataAcquisition Data Acquisition & Integration HPLC_Analysis->DataAcquisition GCMS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (ICH Q2(R2) Parameters) Quantification->Validation Report Final Report Generation Validation->Report

Caption: A logical flow from sample preparation to final reporting.

Protocol 1: Quantification by RP-HPLC-UV

This protocol describes a robust method for the routine assay and impurity determination of 2-Chloro-4,5-difluorobenzenesulfonamide.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 2-Chloro-4,5-difluorobenzenesulfonamide reference standard (purity ≥99%).

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting gradient is 60:40 (v/v) Acetonitrile:Water.[6] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from any impurities.

  • Diluent: Use the initial mobile phase composition as the diluent to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[6]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample and dissolve it in the diluent to achieve a final target concentration within the calibration range (e.g., 100 µg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

Chromatographic Conditions
ParameterRecommended ConditionCausality/Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for non-polar to moderately polar compounds like halogenated aromatics.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Balances elution strength and selectivity. Acetonitrile is often preferred for its lower UV cutoff and pressure.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability and improves peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection Wavelength ~215 nm or λmaxThe benzene ring provides strong UV absorbance. 215 nm is a general wavelength for aromatic compounds; however, scanning with a DAD to find the λmax is recommended for optimal sensitivity.[6]
Calibration and Quantification
  • Inject the prepared standard solutions in sequence from lowest to highest concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be >0.999.

  • Inject the prepared sample solution(s).

  • Quantify the amount of 2-Chloro-4,5-difluorobenzenesulfonamide in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Confirmatory Analysis by GC-MS

This method provides definitive identification and can be used to confirm the primary assay results or to identify and quantify volatile impurities.

Instrumentation and Materials
  • GC-MS System: A Gas Chromatograph equipped with a Mass Selective Detector (MSD) and a suitable autosampler.

  • GC Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for general-purpose separation of semi-volatile compounds.[7]

  • Reagents: Hexane or Ethyl Acetate (GC grade), 2-Chloro-4,5-difluorobenzenesulfonamide reference standard.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

Sample Preparation
  • Accurately weigh the sample and dissolve it in the chosen solvent to a final concentration within the calibration range.

  • Filter if necessary.

  • Note on Derivatization (Optional): If peak tailing or low response is observed, a derivatization step (e.g., silylation with BSTFA) can be performed to increase volatility and improve peak shape. However, direct injection should be attempted first.

GC-MS Conditions
ParameterRecommended ConditionCausality/Rationale
GC Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µmA robust, versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. Splitless mode may be used for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA general-purpose temperature program to elute the analyte and clean the column. Must be optimized.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (e.g., m/z 40-450) and/or SIMFull scan is used for identification. Selected Ion Monitoring (SIM) is used for sensitive quantification, monitoring the molecular ion and key fragment ions. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[8]

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[9][10] All analytical methods used for regulatory submissions must be validated according to guidelines from the International Council for Harmonisation (ICH).[11][12][13]

Validation_Parameters Figure 2: Interrelation of Core Validation Parameters Method Analytical Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->LOQ LOD Detection Limit (LOD) LOQ->LOD

Caption: Key parameters required for method validation.

Validation Procedures and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. For HPLC-DAD, check for peak purity. For MS, confirm mass spectrum.The method must demonstrate the ability to measure the analyte in the presence of other components.[14][15] No interfering peaks at the analyte's retention time.
Linearity Analyze a minimum of 5 concentrations across the proposed range. Plot response vs. concentration.Correlation coefficient (R²) ≥ 0.998.[2]
Accuracy Perform spike/recovery studies at 3 levels (e.g., 80%, 100%, 120% of target) with 3 replicates each.[10]Mean recovery should be within 98.0% - 102.0%.[2]
Precision Repeatability (Intra-assay): 6 replicate determinations at 100% of the test concentration.[10] Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]
LOQ/LOD LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, or the lowest concentration with acceptable precision and accuracy.LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Range The range is inferred from the linearity, accuracy, and precision studies.The method must be demonstrated to be reliable within the specified upper and lower concentration limits.
Robustness Make small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±0.1 mL/min).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Comparative Performance Summary

This table summarizes the anticipated performance characteristics of the described methods, providing a basis for selecting the appropriate technique for a given analytical challenge.

ParameterRP-HPLC-UVGC-MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation pattern)
Linearity (R²) > 0.999> 0.997
Typical LOQ 0.1 - 1.5 µg/mL[2]0.3 - 3 µg/mL (Direct); Lower with SIM or derivatization[2]
Accuracy (% Recovery) 98 - 102%[2]95 - 105%[2]
Precision (%RSD) < 2%[2]< 5%[2]
Primary Application Routine QC, Assay, PurityIdentity Confirmation, Impurity ID, Trace Analysis

Conclusion

This application note provides two comprehensive, reliable, and validated methods for the quantification of 2-Chloro-4,5-difluorobenzenesulfonamide. The RP-HPLC-UV method serves as a robust primary technique for routine quality control, offering excellent precision and accuracy. The GC-MS method provides an orthogonal, highly specific technique for identity confirmation and the analysis of volatile impurities. Both protocols are grounded in established chromatographic principles and are designed to be validated in accordance with stringent ICH guidelines, ensuring their suitability for use in regulated research and manufacturing environments.

References

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  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
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  • 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523. PubChem.
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Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-4,5-difluorobenzenesulfonamide in the Synthesis of Next-Generation HIV Protease Inhibitors

Introduction: The Unremitting Challenge of HIV and the Role of Novel Protease Inhibitors The advent of Highly Active Antiretroviral Therapy (HAART) has transformed the prognosis for individuals with Human Immunodeficienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unremitting Challenge of HIV and the Role of Novel Protease Inhibitors

The advent of Highly Active Antiretroviral Therapy (HAART) has transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), converting a once-fatal diagnosis into a manageable chronic condition. Central to HAART are HIV protease inhibitors (PIs), a class of drugs that prevent the cleavage of viral polyproteins, a critical step in the maturation of new, infectious virions. Despite the success of existing PIs, the high mutation rate of the HIV-1 protease necessitates the continuous development of new inhibitors with improved resistance profiles, pharmacokinetic properties, and target-binding affinities.

The sulfonamide moiety is a cornerstone in the design of many potent HIV PIs, including the clinically successful drugs Amprenavir and Darunavir.[1][2] This functional group plays a crucial role in the inhibitor's interaction with the active site of the HIV protease. The strategic incorporation of fluorine atoms into drug candidates is also a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence molecular conformation, leading to more favorable drug-like properties.

This document provides a detailed guide for researchers and drug development professionals on the application of 2-Chloro-4,5-difluorobenzenesulfonamide as a key building block in the synthesis of a novel, potential HIV protease inhibitor. We will explore the rationale behind its use, a detailed synthetic protocol, and methods for characterization.

Rationale for Employing 2-Chloro-4,5-difluorobenzenesulfonamide

The selection of 2-Chloro-4,5-difluorobenzenesulfonamide as a synthetic precursor is based on a multi-faceted strategic approach to drug design:

  • Enhanced Binding Affinity: The sulfonamide group is a key pharmacophore that can form crucial hydrogen bonds with the backbone atoms of the catalytic aspartate residues (Asp29 and Asp30) in the HIV protease active site.[6]

  • Improved Pharmacokinetics: The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450-mediated oxidation.[7] This can lead to a longer plasma half-life and improved therapeutic efficacy.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[8]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing effects of the fluorine and chlorine atoms can influence the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with the target enzyme.

Proposed Synthesis of a Novel HIV Protease Inhibitor

Herein, we propose the synthesis of a novel HIV protease inhibitor, designated as DCF-PI , which incorporates the 2-chloro-4,5-difluorophenylsulfonamide moiety. The design of DCF-PI is inspired by the structure of highly potent inhibitors like Darunavir, utilizing a common chiral amino alcohol backbone.

Synthetic Scheme Overview

The overall synthetic strategy is a convergent synthesis that involves the preparation of a chiral amino alcohol core and its subsequent coupling with 2-chloro-4,5-difluorobenzenesulfonyl chloride.

Caption: Synthetic overview for the preparation of DCF-PI.

Experimental Protocols

Part 1: Synthesis of the Chiral Amine Intermediate ((2S,3R)-3-(tert-butoxycarbonylamino)-1-(isobutylamino)-4-phenylbutan-2-ol)

The synthesis of the chiral amino alcohol backbone is a multi-step process starting from Boc-L-phenylalanine. This procedure is adapted from established methods for preparing similar intermediates for HIV protease inhibitors.[9][10]

Step 1.1: Synthesis of (S)-tert-butyl (1-diazo-3-phenyl-2-oxopropan-2-yl)carbamate

  • To a solution of Boc-L-phenylalanine (1 equiv.) in anhydrous THF at -15 °C, add N-methylmorpholine (NMM) (1.1 equiv.).

  • Slowly add isobutyl chloroformate (1.1 equiv.) while maintaining the temperature below -10 °C.

  • Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of diazomethane in diethyl ether.

  • Slowly add the diazomethane solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with acetic acid.

  • Extract the product with ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Step 1.2: Synthesis of (S)-tert-butyl (1-bromo-3-phenyl-2-oxopropan-2-yl)carbamate

  • Dissolve the product from Step 1.1 in anhydrous diethyl ether.

  • At 0 °C, bubble HBr gas through the solution until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the bromo ketone.

Step 1.3: Synthesis of (2S,3S)-tert-butyl (1-chloro-2-hydroxy-4-phenylbutan-3-yl)carbamate

  • Dissolve the bromo ketone from Step 1.2 in a mixture of THF and water.

  • Cool the solution to 0 °C and add NaBH4 (1.5 equiv.) portion-wise.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction by the slow addition of acetone.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by silica gel chromatography.

Step 1.4: Synthesis of (2S,3S)-tert-butyl (1,2-epoxy-4-phenylbutan-3-yl)carbamate

  • Dissolve the chlorohydrin from Step 1.3 in methanol.

  • Add a solution of sodium hydroxide (1.2 equiv.) in water.

  • Stir at room temperature for 4 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the epoxide.[11]

Step 1.5: Synthesis of (2S,3R)-3-(tert-butoxycarbonylamino)-1-(isobutylamino)-4-phenylbutan-2-ol

  • Dissolve the epoxide from Step 1.4 in isopropanol.

  • Add isobutylamine (5 equiv.) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol by silica gel chromatography.

Part 2: Preparation of 2-Chloro-4,5-difluorobenzenesulfonyl chloride

This reactive intermediate is prepared from the commercially available 2-Chloro-4,5-difluorobenzenesulfonamide.

  • To a flask charged with 2-Chloro-4,5-difluorobenzenesulfonamide (1 equiv.), add phosphorus pentachloride (PCl5) (1.2 equiv.).

  • Heat the mixture gently to initiate the reaction.

  • Once the reaction starts, it may become exothermic. Maintain the temperature at 60-70 °C for 2 hours.

  • Distill off the phosphoryl chloride (POCl3) under reduced pressure.

  • The remaining residue is the crude 2-Chloro-4,5-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification.

Part 3: Final Coupling and Deprotection to Yield DCF-PI

Step 3.1: Synthesis of tert-butyl ((2S,3R)-3-((2-chloro-4,5-difluorophenyl)sulfonamido)-2-hydroxy-4-phenylbutyl)(isobutyl)carbamate

  • Dissolve the chiral amine from Step 1.5 (1 equiv.) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 equiv.) and cool the mixture to 0 °C.

  • Slowly add a solution of 2-Chloro-4,5-difluorobenzenesulfonyl chloride from Part 2 (1.1 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[12][13]

Step 3.2: Synthesis of (2S,3R)-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-2-chloro-4,5-difluorobenzenesulfonamide (DCF-PI)

  • Dissolve the Boc-protected compound from Step 3.1 in DCM.

  • Add trifluoroacetic acid (TFA) (10 equiv.) and stir at room temperature for 2 hours.[14][15][16]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine.

  • Dry the organic layer over Na2SO4 and concentrate.

  • Purify the final product, DCF-PI, by preparative HPLC.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Chiral Amine Intermediate ¹H NMR Signals corresponding to the Boc group (~1.4 ppm), isobutyl group, phenyl group, and the chiral backbone protons.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight.
Coupled Product ¹H NMR Appearance of aromatic signals from the difluorochlorophenyl group and a downfield shift of the N-H proton of the newly formed sulfonamide.
¹⁹F NMR Two distinct signals for the two fluorine atoms.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight.
DCF-PI (Final Product) ¹H NMR Disappearance of the Boc signal (~1.4 ppm).
¹³C NMR Characteristic signals for all carbon atoms.
HRMS (ESI+) Accurate mass measurement confirming the elemental composition.
HPLC A single major peak indicating high purity.

Biological Evaluation (Proposed)

The synthesized DCF-PI should be evaluated for its inhibitory activity against recombinant HIV-1 protease using a fluorogenic substrate assay. The IC50 value should be determined. Furthermore, its antiviral activity should be assessed in a cell-based assay using HIV-infected T-cell lines, and the EC50 and CC50 values should be determined to calculate the selectivity index (SI = CC50/EC50).

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Synthesis of Chiral Amine Intermediate C Coupling Reaction A->C B Preparation of Sulfonyl Chloride B->C D Boc Deprotection C->D F Preparative HPLC (Final Product) D->F E Silica Gel Chromatography (Intermediates) G NMR (1H, 13C, 19F) F->G H Mass Spectrometry (MS) F->H I HPLC (Purity) F->I J HIV-1 Protease Assay (IC50) I->J K Antiviral Cell-Based Assay (EC50, CC50) I->K

Caption: Overall workflow from synthesis to biological evaluation of DCF-PI.

Conclusion

The use of 2-Chloro-4,5-difluorobenzenesulfonamide offers a strategic advantage in the design and synthesis of novel HIV protease inhibitors. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of a promising new candidate, DCF-PI. The incorporation of the difluoro- and chloro-substituted phenylsulfonamide moiety is anticipated to confer enhanced metabolic stability and potent inhibitory activity. Further optimization of this scaffold and extensive biological evaluation are warranted to fully assess its therapeutic potential in the ongoing fight against HIV/AIDS.

References

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Method

Application Notes and Protocols: 2-Chloro-4,5-difluorobenzenesulfonamide in Neurological Drug Development

Foreword: A Structurally-Guided Approach to Novel Neuromodulators The sulfonamide scaffold represents a cornerstone in medicinal chemistry, extending far beyond its initial triumphs in antimicrobial therapy.[1][2] Its re...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Structurally-Guided Approach to Novel Neuromodulators

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, extending far beyond its initial triumphs in antimicrobial therapy.[1][2] Its remarkable versatility has led to the development of drugs for a wide array of conditions, including those affecting the central nervous system (CNS).[3] The inherent ability of the sulfonamide moiety to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions have made it a privileged structure in the design of enzyme inhibitors and receptor modulators.[1][4] This document outlines a focused, hypothesis-driven approach to investigate the potential of a specific, yet underexplored, sulfonamide derivative, 2-Chloro-4,5-difluorobenzenesulfonamide, as a novel candidate for neurological drug development.

Our rationale for focusing on this particular molecule stems from a synthesis of established structure-activity relationships (SAR) and the predictable influence of its halogenated substitution pattern on key pharmacological properties. The difluoro substitution at the 4 and 5 positions of the benzene ring is of particular interest. Fluorine, with its high electronegativity and small atomic radius, can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the sulfonamide nitrogen and potentially enhancing binding affinity to target proteins. Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance blood-brain barrier penetration, critical attributes for CNS-acting drugs.[5] The additional chloro group at the 2-position further modulates the electronic landscape and lipophilicity of the molecule, offering a unique combination of substituents that warrants investigation.

Based on these structural considerations and the known pharmacology of related sulfonamides, we hypothesize that 2-Chloro-4,5-difluorobenzenesulfonamide may exhibit potent activity at one or more of the following key neurological targets:

  • Carbonic Anhydrases (CAs): The sulfonamide group is the archetypal zinc-binding pharmacophore for carbonic anhydrase inhibitors.[1][2] Various CA isoforms are expressed in the brain and are implicated in physiological processes such as cerebrospinal fluid secretion and neuronal excitability.[6] Modulation of CA activity has shown therapeutic potential in conditions like epilepsy and glaucoma.[6][7] The electronic modifications imparted by the chloro and difluoro substituents could confer isoform-selective inhibition, a highly sought-after property to minimize off-target effects.

  • GABA-A Receptors: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its positive allosteric modulation is a clinically validated mechanism for treating anxiety, insomnia, and seizure disorders. While less common than for CAs, sulfonamide-containing molecules have been reported to modulate GABA-A receptor activity. The specific substitution pattern of 2-Chloro-4,5-difluorobenzenesulfonamide may favor interaction with allosteric binding sites on the GABA-A receptor complex.

This guide provides a comprehensive framework for the synthesis, purification, and subsequent pharmacological evaluation of 2-Chloro-4,5-difluorobenzenesulfonamide. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a clear path to assess the potential of this compound as a novel neurological drug candidate.

Part 1: Synthesis and Characterization of 2-Chloro-4,5-difluorobenzenesulfonamide

The synthesis of the target compound is predicated on the availability of its corresponding sulfonyl chloride precursor. The following section details a plausible synthetic route and the necessary characterization steps.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-4,5-difluorobenzenesulfonyl chloride.

Synthetic Pathway 2-Chloro-4,5-difluorobenzenesulfonyl chloride 2-Chloro-4,5-difluorobenzenesulfonyl chloride 2-Chloro-4,5-difluorobenzenesulfonamide 2-Chloro-4,5-difluorobenzenesulfonamide 2-Chloro-4,5-difluorobenzenesulfonyl chloride->2-Chloro-4,5-difluorobenzenesulfonamide Aqueous Ammonia (NH4OH) Dichloromethane (DCM) 0°C to rt

Caption: Synthetic route to 2-Chloro-4,5-difluorobenzenesulfonamide.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide

Materials:

  • 2-Chloro-4,5-difluorobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add aqueous ammonia (5.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Chloro-4,5-difluorobenzenesulfonamide as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

Analytical Technique Expected Outcome
Nuclear Magnetic Resonance (NMR) ¹H NMR should show characteristic peaks for the aromatic protons and the NH₂ protons. ¹³C and ¹⁹F NMR will confirm the carbon framework and the presence of fluorine atoms.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₆H₄ClF₂NO₂S should be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment, aiming for >95% for in vitro assays.
Melting Point A sharp melting point indicates a high degree of purity.

Part 2: In Vitro Pharmacological Evaluation

The following protocols outline the initial in vitro screening cascade to evaluate the activity of 2-Chloro-4,5-difluorobenzenesulfonamide against our hypothesized neurological targets.

Carbonic Anhydrase Inhibition Assay

Rationale: To determine if the compound inhibits the enzymatic activity of key human carbonic anhydrase isoforms expressed in the CNS (e.g., hCA II, hCA VII, hCA XII). A common method is a colorimetric assay that measures the esterase activity of CA.[8]

Experimental Workflow:

CA Inhibition Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Dilution Compound Dilution Incubate Enzyme + Compound Incubate Enzyme + Compound Compound Dilution->Incubate Enzyme + Compound Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubate Enzyme + Compound Substrate Preparation Substrate Preparation Add Substrate Add Substrate Incubate Enzyme + Compound->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Enzyme and Substrate: Use purified recombinant human CA isoforms (e.g., hCA II, hCA VII). A suitable substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to the yellow-colored 4-nitrophenol.[8]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the test compound at various concentrations. Include a positive control (e.g., Acetazolamide) and a vehicle control (DMSO).

    • Add the CA enzyme to each well and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the NPA substrate.

    • Measure the absorbance at 400 nm at regular intervals using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

GABA-A Receptor Modulation Assay

Rationale: To assess whether 2-Chloro-4,5-difluorobenzenesulfonamide modulates the function of the GABA-A receptor. Automated patch-clamp electrophysiology is the gold standard for studying ion channel modulation.[9]

Experimental Workflow:

GABA-A Modulation Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture (e.g., HEK293 expressing GABA-A subunits) Cell Culture (e.g., HEK293 expressing GABA-A subunits) Cell Harvesting Cell Harvesting Cell Culture (e.g., HEK293 expressing GABA-A subunits)->Cell Harvesting Automated Patch-Clamp Automated Patch-Clamp Cell Harvesting->Automated Patch-Clamp GABA Application (EC20) GABA Application (EC20) Automated Patch-Clamp->GABA Application (EC20) Co-application of Compound Co-application of Compound GABA Application (EC20)->Co-application of Compound Measure Current Enhancement Measure Current Enhancement Co-application of Compound->Measure Current Enhancement Calculate % Potentiation Calculate % Potentiation Measure Current Enhancement->Calculate % Potentiation Determine EC50 Determine EC50 Calculate % Potentiation->Determine EC50

Caption: Workflow for GABA-A receptor modulation assay.

Detailed Protocol:

  • Cell Line: Use a stable cell line expressing a specific GABA-A receptor subtype of interest (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch).

    • Establish a whole-cell recording configuration.

    • Apply a low concentration of GABA that elicits a small, stable current (e.g., EC₁₀-EC₂₀).

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Measure the enhancement of the GABA-elicited current in the presence of the compound.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA current at each concentration of the test compound.

    • Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy.

Part 3: In Vivo Evaluation in Models of Neurological Disorders

Should in vitro screening reveal promising activity, the next logical step is to assess the compound's efficacy in relevant animal models of neurological disorders.

Anticonvulsant Activity Assessment

Rationale: If the compound is a potent CA inhibitor or a positive modulator of GABA-A receptors, it is likely to possess anticonvulsant properties. The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models are standard screening paradigms.[10]

Animal Models:

Model Description Endpoint
Maximal Electroshock (MES) Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation.Abolition of the hind-limb tonic extensor component of the seizure.
Pentylenetetrazol (PTZ) A chemical convulsant that induces clonic seizures.Prevention of seizures or an increase in the latency to the first seizure.

Protocol Outline:

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer 2-Chloro-4,5-difluorobenzenesulfonamide via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam or valproic acid).

  • Seizure Induction: At the time of predicted peak compound effect, induce seizures using either MES or PTZ.

  • Observation: Observe and score the seizure activity according to established scales.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED₅₀).

Assessment in a Model of Neuropathic Pain

Rationale: Both CA inhibitors and GABA-A modulators have shown efficacy in models of neuropathic pain. The spared nerve injury (SNI) model is a well-validated and reproducible model of peripheral neuropathic pain.[7]

Animal Model:

Model Description Endpoint
Spared Nerve Injury (SNI) Ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.Assessment of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

Protocol Outline:

  • Animals: Use adult male rats.

  • Surgery: Perform the SNI surgery to induce neuropathic pain.

  • Behavioral Testing: After a post-operative period to allow for the development of allodynia, establish a baseline pain threshold.

  • Compound Administration: Administer 2-Chloro-4,5-difluorobenzenesulfonamide at various doses.

  • Post-treatment Behavioral Testing: Measure the paw withdrawal threshold at different time points after compound administration.

  • Data Analysis: Determine if the compound significantly increases the paw withdrawal threshold compared to the vehicle-treated group, indicating an analgesic effect.

Part 4: Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial exploration of 2-Chloro-4,5-difluorobenzenesulfonamide as a potential therapeutic agent for neurological disorders. The proposed hypothesis-driven approach, grounded in the established principles of medicinal chemistry and neuropharmacology, offers a clear and efficient path for researchers in the field of drug discovery.

Positive results from this initial screening cascade would warrant further investigation, including:

  • Selectivity Profiling: Assessing the activity of the compound against a broader panel of CA isoforms and GABA-A receptor subtypes to determine its selectivity profile.

  • Mechanism of Action Studies: Further electrophysiological and biochemical studies to elucidate the precise mechanism of action at the molecular level.

  • Pharmacokinetic and Toxicological Evaluation: In-depth studies to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The journey of drug development is long and challenging, but it begins with the identification of promising lead compounds. 2-Chloro-4,5-difluorobenzenesulfonamide, with its unique structural features, represents a compelling starting point for the discovery of novel and effective treatments for debilitating neurological diseases.

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  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor agents. Future medicinal chemistry, 11(13), 1637–1657.
  • Johnston, G. A. (2014). GABAA receptor pharmacology. Pharmacology & therapeutics, 141(2), 209–218.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.
  • Reiss, Y., & Reiss, W. G. (2019). Carbonic Anhydrase Inhibitors and the Management of Glaucoma. The Yale journal of biology and medicine, 92(4), 731–742.
  • Baron, R. (2009). Mechanisms of neuropathic pain. Neurology, 72(7 Supplement), S12–S20.
  • Smith, S. M., et al. (2012). The role of GABA-A receptors in the actions of general anesthetics. International review of neurobiology, 107, 1–34.
  • White, H. S., et al. (2008). The early history of the antiepileptic drug discovery program at the National Institutes of Health. Epilepsy research, 85(1), 1–26.
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 42(7), 1873–1888.

Sources

Application

Designing Next-Generation Cancer Therapeutics: Application Notes for the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold

Introduction: The Strategic Advantage of the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold in Oncology The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile roles in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold in Oncology

The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile roles in a multitude of therapeutic agents. In the realm of oncology, this functional group has proven to be a critical pharmacophore in the design of targeted therapies that disrupt key signaling pathways driving cancer progression. The 2-chloro-4,5-difluorobenzenesulfonamide scaffold, in particular, offers a unique combination of chemical properties that make it an attractive starting point for the development of novel kinase inhibitors and other anticancer agents.

The strategic placement of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. This, in turn, can enhance binding affinity to target proteins, improve cell permeability, and optimize pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-chloro-4,5-difluorobenzenesulfonamide scaffold for the design and synthesis of next-generation cancer therapeutics. We will delve into the rationale behind its use, detailed synthetic protocols, and robust methodologies for in vitro and in vivo evaluation.

Targeting Key Oncogenic Pathways with Sulfonamide-Based Inhibitors

The versatility of the sulfonamide scaffold allows for its application in targeting a wide array of cancer-associated proteins. By modifying the substituents on the sulfonamide nitrogen, medicinal chemists can create a diverse library of compounds with specificity for different targets.

BRAF Kinase Inhibition

The BRAF V600E mutation is a well-established driver in a significant portion of melanomas and other cancers. Several FDA-approved BRAF inhibitors, such as dabrafenib and vemurafenib, incorporate a sulfonamide or a bioisosteric sulfonamide-like group, highlighting the importance of this moiety in binding to the ATP-binding site of the BRAF kinase. The 2-chloro-4,5-difluorobenzenesulfonamide scaffold can serve as a key building block for novel BRAF inhibitors, with the di-fluoro and chloro substitutions potentially offering improved potency and selectivity.

Experimental Workflows and Protocols

This section outlines detailed protocols for the synthesis and evaluation of anticancer agents derived from the 2-chloro-4,5-difluorobenzenesulfonamide scaffold. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Synthesis of N-Substituted 2-Chloro-4,5-difluorobenzenesulfonamide Derivatives

The synthesis of a library of candidate compounds is the foundational step in the drug discovery process. The following protocol describes a general method for the coupling of 2-chloro-4,5-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines to generate a diverse set of N-substituted sulfonamides.

Diagram of the General Synthetic Workflow

G cluster_synthesis Synthesis of N-Substituted Derivatives start 2-Chloro-4,5-difluorobenzenesulfonyl chloride + Amine (R-NH2) reaction Reaction in Pyridine/DCM start->reaction Coupling workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Isolation product N-Substituted-2-chloro-4,5- difluorobenzenesulfonamide purification->product Pure Compound

Caption: General workflow for the synthesis of N-substituted 2-chloro-4,5-difluorobenzenesulfonamide derivatives.

Detailed Protocol: Synthesis of N-Aryl-2-chloro-4,5-difluorobenzenesulfonamide

This protocol is adapted from the synthesis of related N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives and can be applied to the 2-chloro-4,5-difluorobenzenesulfonamide scaffold.

Materials:

  • 2-Chloro-4,5-difluorobenzenesulfonyl chloride

  • Substituted aniline or heteroaromatic amine (1.0 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-2-chloro-4,5-difluorobenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the synthesized compounds involves a series of in vitro assays to determine their cytotoxic and target-specific activities.

Diagram of the In Vitro Evaluation Workflow

G cluster_invitro In Vitro Evaluation Cascade start Synthesized Compound Library cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_assay Target-Specific Kinase Assay (e.g., BRAF V600E) cytotoxicity->kinase_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle Potent Inhibitors apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis lead_candidates Lead Candidate Identification apoptosis->lead_candidates

Caption: A cascaded workflow for the in vitro evaluation of synthesized sulfonamide derivatives.

Protocol 1: Cell Viability (MTT) Assay

This assay provides a quantitative measure of the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma for BRAF inhibitors, HT-29 colon cancer for general screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Kinase Assay (Example: BRAF V600E)

This assay directly measures the inhibitory effect of the compounds on the target kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Substrate (e.g., recombinant MEK1)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay

  • Microplate reader or scintillation counter

Procedure (using ADP-Glo™ Assay):

  • Set up the kinase reaction in a 96-well plate by adding the kinase buffer, BRAF V600E enzyme, and the synthesized compound at various concentrations.

  • Add the MEK1 substrate and ATP to initiate the reaction.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Part 3: In Vivo Evaluation of Lead Candidates

Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their efficacy and pharmacokinetic properties.

Diagram of the In Vivo Evaluation Workflow

G cluster_invivo In Vivo Evaluation of Lead Candidates lead_candidates Lead Candidates from In Vitro Studies xenograft Xenograft Tumor Model Establishment lead_candidates->xenograft treatment Compound Administration & Tumor Growth Monitoring xenograft->treatment pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis treatment->pk_pd efficacy_data Efficacy & Tolerability Data pk_pd->efficacy_data

Caption: Workflow for the in vivo assessment of lead compounds in a xenograft model.

Protocol: Xenograft Tumor Model in Mice

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., A375 for melanoma)

  • Matrigel (optional)

  • Lead compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A375 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the lead compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

  • Analyze the tumor growth inhibition data to determine the in vivo efficacy of the compound.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the described protocols will enable a thorough evaluation of the synthesized compounds and guide the optimization of lead candidates.

Quantitative Data Summary

Compound IDTarget Kinase IC₅₀ (nM)A375 Cell Viability IC₅₀ (µM)HT-29 Cell Viability IC₅₀ (µM)Tumor Growth Inhibition (%) at X mg/kg
Example-1 5.20.151.265
Example-2 15.80.85.640
Example-3 1.10.050.585

Structure-Activity Relationship (SAR) Insights:

By comparing the biological activity of the synthesized analogs, researchers can deduce key SAR trends. For instance, the introduction of a specific heterocyclic ring at the N-position of the sulfonamide might significantly enhance BRAF inhibitory activity. Conversely, bulky aliphatic substituents may decrease cell permeability and overall efficacy. This iterative process of synthesis, testing, and SAR analysis is crucial for the rational design of potent and selective cancer therapeutics.

Conclusion and Future Directions

The 2-chloro-4,5-difluorobenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of new chemical entities. By systematically exploring the chemical space around this scaffold and employing the described in vitro and in vivo assays, researchers can identify and optimize lead compounds with the potential to become next-generation targeted cancer therapies. Future work should focus on expanding the diversity of the synthesized library, exploring different cancer targets, and conducting in-depth mechanistic studies on the most promising candidates.

References

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. *Acta Poloniae Pharmaceutica

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in sulfonamide synthesis.

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions. This resource is built on a foundation of scientific integrity, combining established knowledge with practical, field-tested insights.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address common problems encountered during sulfonamide synthesis.

Question 1: My sulfonamide yield is consistently low. What are the likely causes and how can I improve it?

Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors related to your starting materials and reaction conditions.

Potential Cause 1: Degradation of the Sulfonyl Chloride

Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis. Any moisture present in your reaction setup will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

  • Expert Insight: The rate of hydrolysis can be significant, especially for electron-deficient aryl sulfonyl chlorides. It is crucial to maintain strictly anhydrous conditions throughout the experiment.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle over molecular sieves. Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]

    • Use Freshly Prepared or Purified Sulfonyl Chloride: If possible, use freshly prepared sulfonyl chloride. If using a commercial source, ensure it has been stored properly under anhydrous conditions. If you suspect decomposition, you can purify the sulfonyl chloride by distillation or recrystallization, though this can be challenging due to their reactivity.

Potential Cause 2: Poor Nucleophilicity of the Amine

The rate-determining step in sulfonamide formation is the nucleophilic attack of the amine on the sulfonyl chloride. If the amine is a weak nucleophile, the reaction will be slow, leading to incomplete conversion and the potential for side reactions of the unreacted sulfonyl chloride.

  • Expert Insight: Electron-deficient anilines (e.g., those with nitro or cyano substituents) are particularly poor nucleophiles.[2][3] Steric hindrance around the nitrogen atom, for example in secondary amines with bulky substituents, can also significantly reduce the reaction rate.[2]

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction can often provide the necessary activation energy for less nucleophilic amines to react. However, be cautious, as excessive heat can lead to decomposition of the sulfonyl chloride or other side reactions.

    • Use a More Forcing Base: A stronger, non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity. However, the choice of base is critical (see Question 2).

    • Consider Catalysis: For particularly challenging couplings, consider using a catalyst. Indium-catalyzed sulfonylation has been shown to be effective for less nucleophilic and sterically hindered anilines.[2]

Potential Cause 3: Inappropriate Choice of Base

The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl.

  • Expert Insight: The ideal base should be non-nucleophilic to avoid competing with the desired amine in reacting with the sulfonyl chloride. It should also be strong enough to effectively scavenge the generated HCl.

  • Solutions:

    • Standard Bases: Pyridine and triethylamine are common choices. Pyridine can also act as a nucleophilic catalyst, but its removal can sometimes be challenging. Triethylamine is a stronger, non-nucleophilic base that is often easier to remove during workup.

    • For Weakly Nucleophilic Amines: In cases where the amine is very weakly nucleophilic, using an excess of the amine itself as the base is often ineffective and wasteful. A dedicated non-nucleophilic base is crucial in these scenarios.

Question 2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the common side products and how can I avoid them?

The formation of side products is a common source of low yields and purification difficulties. Understanding the likely impurities can help in devising strategies to minimize their formation.

Common Side Product 1: Disulfonamide (from primary amines)

If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of sulfonyl chloride, leading to the formation of a disulfonamide.

  • Expert Insight: This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run for an extended period at elevated temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the desired monosulfonylation.

Common Side Product 2: Hydrolysis Product (Sulfonic Acid)

As mentioned in Question 1, hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction in the presence of water.

  • Expert Insight: Sulfonic acids are highly polar and can complicate purification, often streaking on silica gel. They can sometimes be removed by an aqueous basic wash during workup.

  • Solutions:

    • Strict Anhydrous Conditions: This is the most effective way to prevent hydrolysis.[1]

Common Side Product 3: Products from Reaction with the Base

If a nucleophilic base like pyridine is used in excess or at high temperatures, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While often reversible, this can sequester the sulfonyl chloride.

  • Solutions:

    • Use a Non-Nucleophilic Base: Triethylamine or diisopropylethylamine (DIPEA) are less likely to compete with the desired amine.

Question 3: My crude product is an oil and difficult to purify by recrystallization. What are my options?

While many sulfonamides are crystalline solids, some may be oils or low-melting solids, making purification by recrystallization challenging.

  • Expert Insight: The physical properties of your sulfonamide are dictated by its structure. Highly flexible alkyl chains or substitution patterns that disrupt crystal packing can lead to oily products.

  • Solutions:

    • Column Chromatography: This is the most common alternative for purifying non-crystalline products. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Trituration: If the product is a viscous oil, it may be possible to induce crystallization by trituration. This involves repeatedly scratching the inside of the flask with a glass rod while adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). The impurities may dissolve in the solvent, leaving behind the purified, solidified product.

    • Salt Formation: If your sulfonamide contains a basic or acidic functional group, it may be possible to form a salt which is a crystalline solid and can be purified by recrystallization. The free sulfonamide can then be regenerated by treatment with acid or base.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in sulfonamide synthesis?

Pyridine serves a dual purpose in sulfonamide synthesis. Firstly, it acts as a base to neutralize the HCl generated during the reaction. Secondly, it can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The amine then attacks this activated intermediate, regenerating the pyridine catalyst.

Q2: How can I confirm that my sulfonyl chloride is of good quality before starting my reaction?

You can check the purity of your sulfonyl chloride by 1H NMR spectroscopy. The presence of a broad peak in the downfield region (typically >10 ppm) is indicative of the corresponding sulfonic acid, which is the hydrolysis product. For solid sulfonyl chlorides, a sharp melting point close to the literature value is a good indicator of purity.

Q3: I am working with a very electron-deficient aniline and getting no product. What alternative synthetic methods should I consider?

For challenging substrates like electron-deficient anilines, the classical approach may not be effective.[3] Modern methods have been developed to address these limitations:

  • Palladium-Catalyzed Cross-Coupling: Methods have been developed for the palladium-catalyzed coupling of aryl halides or triflates with sulfonamides or their precursors.[3]

  • Synthesis from Boronic Acids: There are procedures for the synthesis of sulfonamides from aryl boronic acids, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3][4] These reactions often have a broad substrate scope and good functional group tolerance.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Under an inert atmosphere (N2 or Ar), add the primary amine (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

    • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

  • Reaction:

    • Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flame-dried flask.

    • Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • If the product is in an organic solvent, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Troubleshooting Logic for Low Sulfonamide Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Assess Reagent Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Work-up & Purification Start->Check_Workup Sulfonyl_Chloride Sulfonyl Chloride Degradation? (Hydrolysis) Check_Reagents->Sulfonyl_Chloride Moisture Sensitivity Amine_Reactivity Amine Nucleophilicity Low? (e.g., e--deficient aniline) Check_Reagents->Amine_Reactivity Electronic/Steric Effects Anhydrous Reaction Anhydrous? Check_Conditions->Anhydrous Base_Choice Appropriate Base? Check_Conditions->Base_Choice Temperature Optimal Temperature? Check_Conditions->Temperature Extraction_Loss Product Lost During Aqueous Wash? Check_Workup->Extraction_Loss Purification_Issue Purification Method Appropriate? Check_Workup->Purification_Issue Sulfonyl_Chloride->Anhydrous Solution_Amine Solution: - Increase temperature - Use catalyst Amine_Reactivity->Solution_Amine Solution_Anhydrous Solution: - Dry glassware/solvents - Inert atmosphere Anhydrous->Solution_Anhydrous No Solution_Base Solution: - Use non-nucleophilic base (e.g., TEA, DIPEA) Base_Choice->Solution_Base No Solution_Temp Solution: - Optimize T (start low) - Monitor by TLC Temperature->Solution_Temp No Solution_Workup Solution: - Back-extract aqueous layers - Minimize washes Extraction_Loss->Solution_Workup Solution_Purification Solution: - Switch to chromatography - Try trituration Purification_Issue->Solution_Purification

Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.

General Sulfonamide Synthesis Workflow

Sulfonamide_Workflow Start Start: Anhydrous Setup Reagents Combine Amine & Base in Solvent Start->Reagents Addition Slowly Add Sulfonyl Chloride (at 0 °C) Reagents->Addition Reaction Stir at RT (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Wash & Dry) Reaction->Workup Purification Purification: - Recrystallization - Chromatography Workup->Purification Product Pure Sulfonamide Purification->Product

Sources

Optimization

Stability of 2-Chloro-4,5-difluorobenzenesulfonamide in different buffer systems

Welcome to the technical support center for 2-Chloro-4,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical aspects of its stability in various buffer systems, drawing upon established principles of sulfonamide chemistry and regulatory stability testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 2-Chloro-4,5-difluorobenzenesulfonamide in my experiments?

A1: The stability of 2-Chloro-4,5-difluorobenzenesulfonamide is primarily influenced by pH, buffer composition, temperature, and light exposure. The sulfonamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the chlorine atom on the benzene ring, can modulate the susceptibility of the sulfonamide bond to nucleophilic attack and subsequent degradation.[1]

Q2: I am observing unexpected degradation of my compound in a phosphate buffer. What could be the cause?

A2: While phosphate buffers are common, certain buffer species can actively participate in degradation reactions. It's possible that the phosphate ions are acting as catalysts for hydrolysis. We recommend evaluating the stability in alternative buffer systems, such as citrate or acetate buffers, to see if the degradation profile changes. Additionally, consider the possibility of phase separation or microenvironmental acidity changes, which have been observed to impact the stability of molecules in some formulations.[2][3]

Q3: How does the pH of the buffer system affect the stability of 2-Chloro-4,5-difluorobenzenesulfonamide?

A3: The pH of the solution is a critical determinant of the stability of sulfonamides. Generally, sulfonamides exhibit a U-shaped stability profile with the highest stability typically observed near neutral pH. In acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the sulfonamide can be deprotonated, which can also influence the degradation pathway. Studies on various sulfonamides have shown that they are generally more stable at neutral to slightly alkaline pH (pH 7-9) and more prone to hydrolysis at acidic pH (e.g., pH 4).[4][5]

Q4: What are the likely degradation products of 2-Chloro-4,5-difluorobenzenesulfonamide?

A4: The primary degradation pathway for sulfonamides is typically hydrolysis of the sulfonamide bond. This would likely yield 2-chloro-4,5-difluorobenzenesulfonic acid and ammonia. Other potential degradation pathways, especially under photolytic or oxidative stress, could involve cleavage of the S-N bond leading to the formation of related sulfonic acids or even extrusion of SO2.[6][7] It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Hydrolysis: The compound may be rapidly degrading in the chosen buffer system due to pH.1. Verify the pH of your buffer. 2. Conduct a pH stability profile study (see protocol below). 3. Consider using a buffer system where sulfonamides are known to be more stable (e.g., neutral pH).[4][5]
Appearance of multiple unknown peaks in the chromatogram. Multiple Degradation Pathways: The compound may be degrading through several mechanisms (hydrolysis, oxidation, photolysis).1. Perform a comprehensive forced degradation study to identify the degradation products. 2. Protect your samples from light and use degassed solvents to minimize oxidation. 3. Use a stability-indicating analytical method.[8]
Inconsistent stability results between experiments. Buffer Preparation/Composition: Variations in buffer preparation, ionic strength, or the presence of impurities can affect stability.1. Ensure consistent and accurate buffer preparation. 2. Use high-purity buffer salts and solvents. 3. Evaluate the impact of ionic strength on stability.
Precipitation of the compound in the buffer. Poor Solubility and/or Degradation: The compound may have limited solubility in the chosen buffer, or a degradant may be precipitating.1. Determine the solubility of the compound in the buffer system. 2. Consider the use of co-solvents if appropriate for your application. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: pH Stability Profile Study

This protocol outlines a systematic approach to evaluate the stability of 2-Chloro-4,5-difluorobenzenesulfonamide across a range of pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering a pH range of 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
  • Recommended buffers:
  • pH 2: 0.01 M HCl
  • pH 4: Acetate buffer (0.05 M)
  • pH 7: Phosphate buffer (0.05 M)
  • pH 9: Borate buffer (0.05 M)
  • pH 10: Carbonate-bicarbonate buffer (0.05 M)

2. Sample Preparation:

  • Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

3. Incubation:

  • Divide each sample into two sets.
  • Incubate one set at room temperature (25 °C) and the other at an elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.[9]
  • Protect all samples from light.

4. Time-Point Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.

5. Data Analysis:

  • Quantify the remaining percentage of 2-Chloro-4,5-difluorobenzenesulfonamide at each time point.
  • Plot the percentage remaining versus time for each pH and temperature condition.
  • Determine the degradation rate constant (k) and half-life (t½) for each condition.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[10][11]

1. Acid and Base Hydrolysis:

  • Acid: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for 2-24 hours.[1]
  • Base: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period.[1]
  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.[1][12]

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 60-100°C).[1]
  • For solutions, heat a solution of the compound in a suitable solvent.

4. Photodegradation:

  • Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[1]

5. Analysis:

  • Analyze all stressed samples using a suitable stability-indicating method (e.g., HPLC with UV or MS detection) to separate the parent compound from its degradation products.

Visualizations

Workflow for pH Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffers (pH 2-10) C Dilute Stock in Buffers A->C B Prepare Stock Solution of Compound B->C D Incubate at RT (25°C) & Accelerated Temp (e.g., 40°C) C->D E Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) D->E F HPLC Analysis E->F G Quantify Remaining Compound F->G H Plot % Remaining vs. Time G->H I Determine Degradation Rate & Half-life H->I

Caption: Workflow for assessing the pH stability of 2-Chloro-4,5-difluorobenzenesulfonamide.

Decision Tree for Troubleshooting Stability Issues

start Unexpected Degradation Observed q1 Is the pH of the buffer confirmed and appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a phosphate buffer? a1_yes->q2 s1 Verify and adjust pH. Re-run experiment. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Consider buffer catalysis. Test in alternative buffers (e.g., citrate, acetate). a2_yes->s2 q3 Are samples protected from light and oxygen? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Perform Forced Degradation Study to Identify Degradants a3_yes->end s3 Implement protective measures (amber vials, degassed solvents). a3_no->s3 s3->q3

Sources

Troubleshooting

Addressing solubility issues of 2-Chloro-4,5-difluorobenzenesulfonamide in aqueous media

Technical Support Center: 2-Chloro-4,5-difluorobenzenesulfonamide Welcome to the technical support guide for 2-Chloro-4,5-difluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4,5-difluorobenzenesulfonamide

Welcome to the technical support guide for 2-Chloro-4,5-difluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a scientifically grounded framework for understanding and overcoming these issues, enabling you to proceed with your experiments confidently.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-4,5-difluorobenzenesulfonamide poorly soluble in neutral aqueous media?

A1: The low aqueous solubility is inherent to its molecular structure. The molecule possesses a halogenated benzene ring, which is hydrophobic. While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, the overall lipophilicity of the chloro-difluoro-substituted aromatic ring dominates, leading to poor interaction with polar water molecules. Like many sulfonamides, it is a weakly acidic compound, and its solubility is highly dependent on the pH of the medium.[1][2]

Q2: I've seen a predicted pKa for a similar sulfonamide of around 6.6. What is the significance of the pKa for solubility?

A2: The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH. The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic.[3] At a pH below the pKa, the compound will exist predominantly in its neutral, un-ionized form, which is less soluble. As the pH of the solution rises above the pKa, the sulfonamide proton is removed, forming a negatively charged anionic salt (-SO₂N⁻-). This ionized form is significantly more polar and, therefore, exhibits much greater solubility in aqueous solutions.[1][2][4]

Q3: Can I use an organic solvent like DMSO to prepare a stock solution? What are the potential issues?

A3: Yes, preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or an alcohol is a common and effective initial step. However, problems often arise when diluting this stock solution into an aqueous buffer for your final experiment. This is known as solvent-shifting precipitation. The aqueous medium may not be able to maintain the solubility of the compound at the desired final concentration, causing it to crash out of solution. This can lead to inaccurate concentration measurements and unreliable experimental results.

Q4: Is heating the solution a viable method to increase solubility?

A4: Heating can temporarily increase the solubility of many compounds, including this one. However, this approach should be used with caution. Upon cooling to ambient or experimental temperature (e.g., 37°C for cell-based assays), the compound will likely precipitate, forming a supersaturated and unstable solution. Furthermore, prolonged heating can risk chemical degradation of the compound. This method is generally not recommended for preparing stable, quantifiable aqueous solutions for assays.

Systematic Troubleshooting Guide

When encountering solubility issues, a systematic approach is crucial. The following guide provides a logical workflow to diagnose and solve solubility challenges with 2-Chloro-4,5-difluorobenzenesulfonamide.

Troubleshooting Workflow

The diagram below outlines a step-by-step decision-making process for addressing solubility problems.

G Workflow for Enhancing Aqueous Solubility start Start: Compound is insoluble in desired aqueous medium check_ph Is pH adjustment permissible for your experiment? start->check_ph ph_yes Strategy 1: pH Adjustment (Recommended First Step) check_ph->ph_yes  Yes check_cosolvent Is a co-solvent (e.g., Ethanol, PEG 300) compatible with your assay? check_ph->check_cosolvent  No / Insufficient ph_protocol Follow Protocol 1: Prepare solution by increasing pH to > pKa + 1 (e.g., pH 8-9) ph_yes->ph_protocol ph_success Success: Compound Dissolved Verify final pH and stability. ph_protocol->ph_success cosolvent_yes Strategy 2: Co-solvency check_cosolvent->cosolvent_yes  Yes advanced_methods Consider Advanced Methods: - Surfactants (e.g., Tween® 80) - Cyclodextrin Complexation check_cosolvent->advanced_methods  No / Insufficient cosolvent_protocol Follow Protocol 2: Prepare aqueous solution with a minimal % of co-solvent. cosolvent_yes->cosolvent_protocol cosolvent_success Success: Compound Dissolved Run solvent controls in experiment. cosolvent_protocol->cosolvent_success advanced_info These require significant formulation development and validation. advanced_methods->advanced_info

Caption: A decision tree for systematically addressing solubility issues.

Strategy 1: pH-Mediated Solubilization (Recommended)

Scientific Rationale: This is the most effective method for acidic compounds like sulfonamides. By raising the pH of the aqueous medium, you deprotonate the sulfonamide nitrogen, creating an ionic salt. This salt has vastly improved solubility in water compared to the neutral molecule.[1][2] The Henderson-Hasselbalch equation predicts that at a pH one unit above the pKa, the compound will be ~90% ionized, and at two units above, it will be >99% ionized.

Experimental Protocol 1: pH Adjustment

  • Prepare the Aqueous Medium: Start with your desired buffer or water (e.g., Phosphate-Buffered Saline, Tris buffer). Ensure it is at a volume slightly less than your final target volume to allow for base addition.

  • Add the Compound: Weigh the required amount of 2-Chloro-4,5-difluorobenzenesulfonamide and add it to the buffer. It will likely form a suspension.

  • Titrate with Base: While stirring continuously, add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitor Dissolution and pH: Use a calibrated pH meter to monitor the pH of the solution. As the pH increases, the solid should begin to dissolve.

  • Target pH: Continue adding base until all the solid has dissolved and the solution is clear. The target pH should ideally be at least 1-2 units above the compound's pKa. For a pKa of ~6.6, a final pH of 7.6-8.6 should be effective.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the solution to the final desired volume with your initial buffer or water.

  • Validation: Re-check the final pH. Visually inspect the solution for any signs of precipitation over time (e.g., after 1 hour at room temperature).

Trustworthiness Check: The clarity of the final solution and a stable pH reading are your primary indicators of success. A solution that remains clear upon standing is considered stable.

Strategy 2: Co-solvency

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This "less polar" environment is more favorable for dissolving hydrophobic molecules. Common co-solvents in research settings include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 300, PEG 400).[6]

Experimental Protocol 2: Using a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., ethanol or PEG 300 for cell-based assays, but check for cellular toxicity).

  • Initial Dissolution: Dissolve the 2-Chloro-4,5-difluorobenzenesulfonamide in the minimum amount of the pure co-solvent required for complete dissolution. This creates a concentrated stock.

  • Aqueous Dilution: While vortexing or stirring the main aqueous buffer vigorously, slowly add the co-solvent stock solution drop-by-drop. The slow addition into a vortexing solution is critical to prevent localized high concentrations that can cause immediate precipitation.

  • Determine Maximum Tolerated Co-solvent %: The goal is to use the lowest percentage of co-solvent possible. Start with a target of 5-10% (v/v) co-solvent in the final solution and see if the compound remains dissolved. You may need to test different percentages to find the optimal balance.

  • Control Experiment (Crucial): You MUST run a parallel control experiment containing the same final percentage of the co-solvent without the compound. This is to ensure that any observed effects in your assay are due to the compound and not the solvent itself.

Trustworthiness Check: The solution should remain clear after dilution and equilibration. The results from your vehicle control experiment will validate that the co-solvent is not interfering with the assay.

Data Summary: Solubility Enhancement Strategies

The following table provides a conceptual summary of expected solubility improvements. Exact values must be determined empirically.

Solvent SystemExpected SolubilityMechanism of ActionKey Considerations
Deionized Water (pH ~6-7)Very Low (<0.1 mg/mL)N/ABaseline, practically insoluble.
PBS (pH 7.4)LowMinor ionizationSlight improvement over water, but likely insufficient for most applications.
Alkaline Buffer (pH 8.5)High (>5 mg/mL)Salt Formation (Ionization)Highly effective; ensure final pH is compatible with the experiment.[1][2]
10% Ethanol (aq)ModeratePolarity ReductionMay be sufficient for lower concentrations; requires a vehicle control.[5]
10% PEG 300 (aq)Moderate-HighPolarity ReductionGenerally less volatile and potentially less toxic than ethanol; requires vehicle control.

References

  • Chourasiya, Y., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link].

  • The British Medical Journal (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link].

  • PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link].

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link].

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link].

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link].

  • Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link].

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link].

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link].

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link].

  • Pinal, R. (2004). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. Available at: [Link].

  • Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link].

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link].

  • Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link].

  • Lee, Y., & Park, K. (1998). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release. Available at: [Link].

  • Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link].

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Available at: [Link].

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link].

  • ResearchGate. (2018). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link].

  • PubChem. N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link].

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide. As a crucial intermediate in various pharmaceutical applications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide. As a crucial intermediate in various pharmaceutical applications, ensuring its purity is paramount. This document provides an in-depth analysis of common side products encountered during its synthesis, troubleshooting strategies to minimize their formation, and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.

Understanding the Synthesis Pathway

The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide is typically a two-step process. The first step involves the electrophilic chlorosulfonation of 1-chloro-2,4-difluorobenzene to yield 2-chloro-4,5-difluorobenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride with ammonia to produce the final product. Each of these steps presents a unique set of challenges and potential for the formation of undesirable side products.

Overall Reaction Scheme:

Synthesis_Pathway Start 1-Chloro-2,4-difluorobenzene Intermediate 2-Chloro-4,5-difluorobenzenesulfonyl chloride Start->Intermediate Chlorosulfonic Acid (ClSO3H) Product 2-Chloro-4,5-difluorobenzenesulfonamide Intermediate->Product Ammonia (NH3)

Caption: General two-step synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide.

Part 1: Troubleshooting Guide & FAQs - Chlorosulfonation of 1-Chloro-2,4-difluorobenzene

This initial step is often the primary source of impurities that can be challenging to remove in later stages. Understanding the electrophilic aromatic substitution (EAS) mechanism is key to controlling the reaction's selectivity.

Question 1: I am observing multiple spots on my TLC/peaks in my GC-MS corresponding to isomers of my desired sulfonyl chloride. What are these, and how can I avoid them?

Answer:

The formation of regioisomers is a common issue in the chlorosulfonation of substituted benzenes. In the case of 1-chloro-2,4-difluorobenzene, the substituents (Cl and F) are both ortho, para-directing, yet deactivating towards electrophilic aromatic substitution.[1] The incoming electrophile, chlorosulfonium cation (SO2Cl+), will be directed to the positions activated by the halogen atoms.

Mechanistic Insight:

Both chlorine and fluorine atoms possess lone pairs that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. However, due to their high electronegativity, they also withdraw electron density inductively (-I effect), deactivating the ring overall.[1][2] The interplay of these effects determines the final isomer distribution.

Common Isomeric Side Products:

  • 3-Chloro-2,6-difluorobenzenesulfonyl chloride: Substitution ortho to the chlorine and meta to both fluorine atoms.

  • 4-Chloro-2,5-difluorobenzenesulfonyl chloride: Substitution para to the chlorine and ortho/meta to the fluorine atoms.

Isomer_Formation 1-Chloro-2,4-difluorobenzene 1-Chloro-2,4-difluorobenzene Desired Product 2-Chloro-4,5-difluorobenzenesulfonyl chloride 1-Chloro-2,4-difluorobenzene->Desired Product Major Isomer 1 3-Chloro-2,6-difluorobenzenesulfonyl chloride 1-Chloro-2,4-difluorobenzene->Isomer 1 Minor Isomer 2 4-Chloro-2,5-difluorobenzenesulfonyl chloride 1-Chloro-2,4-difluorobenzene->Isomer 2 Minor Hydrolysis SulfonylChloride 2-Chloro-4,5-difluorobenzenesulfonyl chloride SulfonicAcid 2-Chloro-4,5-difluorobenzenesulfonic acid SulfonylChloride->SulfonicAcid H2O

Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the amination reaction.

  • Temperature Control: Carry out the amination at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.

  • Immediate Use of Sulfonyl Chloride: It is best to use the 2-chloro-4,5-difluorobenzenesulfonyl chloride in the amination step as soon as it is prepared and isolated. [3]* pH Control: Maintaining a basic environment with an excess of ammonia can suppress hydrolysis by ensuring the nucleophilic amine is more readily available than water.

Question 4: I am using a primary amine other than ammonia and I am seeing a second product with a higher molecular weight. What is this side product?

Answer:

When using a primary amine, there is a possibility of a second reaction where the initially formed sulfonamide acts as a nucleophile and reacts with another molecule of the sulfonyl chloride. This results in the formation of a secondary sulfonamide (a disulfonylated amine). While less common with ammonia, it is a known side reaction with other primary amines.

Troubleshooting & Prevention:

  • Stoichiometry: Use a sufficient excess of the primary amine to ensure that the sulfonyl chloride is completely consumed before it can react with the sulfonamide product.

  • Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride throughout the reaction.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride
  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap containing a sodium hydroxide solution.

  • Charge the flask with 1-chloro-2,4-difluorobenzene (1.0 eq).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride under vacuum. This product is often used in the next step without further purification.

Protocol 2: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
  • In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer and a gas inlet for ammonia.

  • Dissolve the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dioxane).

  • Cool the solution to 0-5 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir. The desired sulfonamide is typically a solid.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product Formation Step Reason for Formation Mitigation Strategies
Regioisomers ChlorosulfonationCompeting directing effects of Cl and F substituents.Lower reaction temperature, controlled reaction time.
Diaryl Sulfone ChlorosulfonationReaction of sulfonyl chloride with starting material.Slow addition of chlorosulfonic acid, lower temperature.
Sulfonic Acid AminationHydrolysis of the sulfonyl chloride.Anhydrous conditions, low temperature, immediate use of sulfonyl chloride.
Secondary Sulfonamide AminationReaction of primary sulfonamide with sulfonyl chloride.Use of excess amine, slow addition of sulfonyl chloride.

References

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). Organic Process Research & Development, 11(5), 879-882.
  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • US Patent 4,822,916. (1989).
  • US Patent 4,833,270. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid.
  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • Benzenesulfonyl chloride. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 19(12), 3041-3044.
  • Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023).
  • US Patent Application 2002/0022743 A1. (2002).
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). [Video]. YouTube. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
  • Schwan, A. L. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1801-1815.
  • CN Patent 114790139. (2022).
  • Sulfanilyl chloride, N-acetyl-. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

  • Wang, Z., Chen, C., & Sun, P. (2015). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 20(7), 11984-11996.
  • Bassin, J. P., Cremlyn, R. J., Lynch, J. M., & Swinbourne, F. J. (1993). CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID.
  • WO Patent 2022/201155. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
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  • US Patent 4,369,145. (1983).
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Troubleshooting

Technical Support Center: Strategies for Controlling Polymorphism in Sulfonamide Crystallization

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymorphism in sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymorphism in sulfonamide compounds. The following content, structured in a question-and-answer format, provides expert insights, troubleshooting protocols, and foundational knowledge to help you gain precise control over your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism, and why is it critically important for sulfonamides?

A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[1][2] For active pharmaceutical ingredients (APIs) like sulfonamides, these different crystal forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs of the same compound can exhibit varied solubilities. This directly impacts the drug's dissolution rate in the body.[1]

  • Bioavailability: A change in solubility and dissolution can significantly alter the bioavailability of the drug, potentially affecting its therapeutic efficacy and safety.[1][3][4]

  • Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. Metastable forms can transform into the stable form over time, which can alter the drug product's properties during its shelf life.[1]

  • Manufacturing Properties: Mechanical properties such as powder flow, compaction, and tabletability can differ between polymorphs, posing challenges during formulation and manufacturing.[5]

Sulfonamides are a class of compounds known to exhibit extensive polymorphism due to their molecular flexibility and capacity for various intermolecular hydrogen-bonding arrangements.[1][6][7] A lack of control over which polymorph is produced can lead to batch-to-batch inconsistency, failed clinical trials, and regulatory hurdles.[1][8] Therefore, identifying, characterizing, and selectively crystallizing the desired polymorph is a critical objective in pharmaceutical development.

Q2: What are the primary factors that determine which polymorph crystallizes?

A: The outcome of a crystallization process is a result of the interplay between thermodynamics and kinetics.[9][10]

  • Thermodynamic Control: This favors the formation of the most stable polymorph, which has the lowest free energy and typically the lowest solubility. Thermodynamic control is usually achieved under conditions of low supersaturation and longer crystallization times, allowing the system to reach equilibrium.[11]

  • Kinetic Control: This favors the formation of the polymorph that nucleates and grows the fastest, which is often a less stable (metastable) form.[11] Kinetic control is dominant under conditions of high supersaturation, rapid cooling, or fast antisolvent addition.[12]

The key experimental parameters that you can manipulate to control these factors include:

  • Supersaturation: This is the primary driving force for both nucleation and growth.[12][13] The level of supersaturation can determine which polymorphic form is favored.[14][15]

  • Solvent: The choice of solvent is crucial. Solvent-solute interactions, polarity, and hydrogen bonding capabilities can stabilize certain molecular conformations or precursor aggregates, thereby directing the crystallization pathway toward a specific polymorph.[16][17][18][19][20]

  • Temperature: Temperature affects solubility, supersaturation, and the kinetics of nucleation and growth.[16][17] In some systems (enantiotropic), the relative stability of polymorphs can reverse at a specific transition temperature.

  • Additives and Impurities: Even small amounts of impurities or specifically chosen additives can inhibit the nucleation or growth of an undesired form or promote the formation of a desired one.[16][17] For instance, gelatin has been shown to selectively induce Form II of sulfathiazole.[21][22]

Q3: How can I reliably identify and characterize the different polymorphs I've produced?

A: A combination of analytical techniques is essential for unambiguous polymorph identification, as relying on a single method can be misleading.[23][24]

  • Powder X-ray Diffraction (PXRD): This is the primary and most definitive technique for identifying polymorphs.[25][26] Each crystalline form has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events like melting, phase transitions, and desolvation.[26] Different polymorphs will typically have different melting points and enthalpies of fusion. It can also be used to detect polymorphic transformations upon heating.

  • Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational states of molecules. Since molecules in different polymorphs exist in slightly different local environments, their vibrational spectra will show distinct differences, particularly in regions corresponding to hydrogen bonding.[24]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is highly sensitive to the local atomic environment of nuclei (e.g., ¹³C, ¹⁵N) and can distinguish between polymorphs by identifying crystallographically non-equivalent molecules.[24]

A summary of primary characterization techniques is provided below.

TechniqueInformation ProvidedPrimary Use Case
Powder X-ray Diffraction (PXRD) Crystal lattice structure (fingerprint)Definitive identification and quantification of polymorphs.[25][26]
Differential Scanning Calorimetry (DSC) Melting points, transition temperatures, enthalpiesThermodynamic stability relationships, detection of solvates.[26]
Thermogravimetric Analysis (TGA) Mass loss upon heatingIdentification of solvates/hydrates and their stoichiometry.
Vibrational Spectroscopy (FTIR/Raman) Molecular bonding environmentsRapid screening, process monitoring, distinguishing forms with subtle structural differences.[24]
Solid-State NMR (ssNMR) Local molecular environmentHigh-resolution analysis for complex cases or when PXRD is ambiguous.[24]

Troubleshooting Guide

Q4: I consistently crystallize a metastable form, but I need the thermodynamically stable polymorph. How can I achieve this?

The Scientist's Explanation: This is a classic case of kinetic control dominating your crystallization. The metastable form nucleates and grows faster under your current conditions, even though the stable form is energetically favored.[11] This phenomenon is often described by Ostwald's Rule of Stages, which posits that a system will often crystallize via a series of metastable intermediates before reaching the most stable state.[27][28][29][30] To obtain the stable form, you must shift the process conditions to favor thermodynamic control. This involves reducing the kinetic barrier to nucleating the stable form or allowing enough time for the metastable form to transform into the stable one.

Troubleshooting Protocol: Slurry Conversion Experiment

This protocol is designed to definitively identify and produce the most stable polymorph at a given temperature.

  • Preparation: Add an excess amount of the metastable solid (or a mixture of known forms) to a saturated solution in a chosen solvent within a sealed vial equipped with a magnetic stir bar.

  • Agitation: Stir the slurry at a constant, controlled temperature. The temperature should be one at which you wish to determine the stable form.

  • Sampling: Periodically (e.g., every 4, 8, 12, 24, and 48 hours), stop the stirring briefly to allow the solid to settle. Carefully extract a small sample of the solid phase.

  • Analysis: Dry the solid sample and immediately analyze it using PXRD. Also, it can be beneficial to periodically sample the supernatant and measure the concentration to track solubility changes.

  • Interpretation: The metastable form, being more soluble, will slowly dissolve, while the more stable (less soluble) form will precipitate. Over time, the PXRD patterns will show the peaks corresponding to the metastable form decreasing in intensity while the peaks for the stable form increase. The experiment is complete when the PXRD pattern no longer changes with time and the solution concentration is constant. The final solid form is the most stable polymorph under those conditions.

Diagram: Workflow for Obtaining the Thermodynamically Stable Polymorph

G start Problem: Metastable Form Crystallizes reason Reason: Process is under Kinetic Control (High Supersaturation / Rapid Crystallization) start->reason goal Goal: Shift to Thermodynamic Control reason->goal strategy1 Strategy 1: Reduce Supersaturation goal->strategy1 strategy2 Strategy 2: Increase Residence Time goal->strategy2 strategy3 Strategy 3: Use Seeding goal->strategy3 action1a Slower cooling rate strategy1->action1a action1b Slower anti-solvent addition strategy1->action1b action1c Crystallize at a higher temperature (if solubility permits) strategy1->action1c action2 Perform Slurry Conversion: - Agitate solid in solution - Allow time for transformation strategy2->action2 action3 Introduce seed crystals of the stable polymorph at low supersaturation strategy3->action3 verification Verification: Confirm solid form using PXRD & DSC action1a->verification action1b->verification action1c->verification action2->verification action3->verification

Caption: Decision workflow for troubleshooting the isolation of a stable polymorph.

Q5: My process is inconsistent, yielding different polymorphs or mixtures across different batches. How can I improve reproducibility?

The Scientist's Explanation: Batch-to-batch inconsistency is a clear indicator of a process operating in a sensitive region of the phase diagram where small, uncontrolled variations in process parameters lead to different polymorphic outcomes. The nucleation of polymorphs is often a stochastic (random) event, and if your process conditions are near a boundary where two forms can nucleate, minor fluctuations in temperature, supersaturation level, mixing efficiency, or even the presence of foreign particles can tip the balance.[31]

Troubleshooting Protocol: Process Parameter Sensitivity Analysis

The goal is to identify the critical process parameters (CPPs) and establish a robust operating range where the desired form is consistently produced.

  • Parameter Identification: Identify all potential variables in your process. Key parameters often include:

    • Initial concentration / Supersaturation level

    • Cooling rate (°C/min) or Antisolvent addition rate (mL/min)

    • Stirring speed (rpm) and impeller type

    • Final crystallization temperature

    • Hold time at final temperature

  • Experimental Design (DoE): Use a Design of Experiments approach to systematically vary these parameters. For example, a factorial design can efficiently map out the effects of multiple variables and their interactions.

  • Execution & Analysis: Run the crystallization experiments according to the DoE matrix. Analyze the solid product from each run using PXRD (ideally with quantitative analysis) to determine the polymorphic composition.

  • Mapping the Polymorphic Domain: Plot the results to create a process map that shows which combinations of parameters yield the desired polymorph, the undesired polymorph, or mixtures.

  • Defining a Robust Operating Range: Identify a region within the map where the desired polymorph is consistently formed, well away from the boundaries where outcomes are inconsistent. Implement strict process controls to ensure all future batches operate within this defined range.

Table: Example of Solvent Influence on Sulfathiazole Polymorphism

The choice of solvent can dramatically alter the polymorphic outcome. This table illustrates how different solvents can favor the crystallization of different forms of sulfathiazole, a model sulfonamide.

SolventPolarity IndexHydrogen BondingPredominant PolymorphReference
Water10.2Strong H-bond donor/acceptorForm II (with gelatin additive)[21][22]
Ethanol4.3H-bond donor/acceptorMixture of Forms III and IV[32]
Acetone4.3H-bond acceptorForm I[7]
Nitromethane6.0Non-H-bondingForm I[7]
Note: Polymorphic outcomes can be highly dependent on specific experimental conditions beyond just the solvent.
Q6: How can I prevent an undesired polymorphic transformation during downstream processing like drying or milling?

The Scientist's Explanation: Polymorphic transformations are not limited to the crystallization step. Downstream processing introduces mechanical and thermal energy that can induce a phase change.[5][33][34]

  • Milling: This high-energy process can cause a stable form to transform into a metastable one or even an amorphous phase.[35] The transformation often proceeds via an amorphization-recrystallization mechanism.[35]

  • Drying: Applying heat during drying can provide the activation energy for a metastable form to convert to a more stable one. If you have isolated a hydrate, drying can remove the water molecules, causing the crystal lattice to collapse or rearrange into a different anhydrous form.

Preventative Strategies & Protocols:

  • Characterize Your Material's Stability:

    • Variable Temperature PXRD (VT-PXRD): Heat your sample on the PXRD stage to observe phase transitions as a function of temperature. This helps identify transition temperatures.

    • DSC/TGA: Run DSC to identify thermal events. Correlate any endotherms or exotherms with mass loss from TGA to distinguish between desolvation and solid-solid phase transitions.

    • Slurry Experiments: Perform slurry experiments in various solvents to understand solvent-mediated transformation tendencies.[19]

  • Protocol for Mitigating Transformation During Drying:

    • Use Low Temperatures: If your material is a metastable form prone to converting to a stable form, use vacuum drying at the lowest practical temperature.

    • Control Humidity: If you have an anhydrous form that can convert to a hydrate, dry under low humidity conditions (e.g., with a nitrogen purge). Conversely, if you need to preserve a hydrate, avoid overly aggressive drying conditions that would remove the structural water.

  • Protocol for Mitigating Transformation During Milling:

    • Cryo-milling: Perform milling at cryogenic temperatures (e.g., using liquid nitrogen). The low temperature reduces molecular mobility and minimizes the risk of thermally induced transformations.

    • Optimize Milling Parameters: Use lower milling energies and shorter milling times. Monitor the polymorphic form at various intervals to determine the point at which a transformation begins to occur.

    • Humidity Control: Mill under controlled humidity, as moisture can sometimes facilitate transformations.

Diagram: Factors Influencing Polymorphic Transformation

G center_node Polymorphic Form (API Solid State) sub_crystallization Crystallization Parameters sub_crystallization->center_node Determines Initial Form sub_processing Downstream Processing sub_processing->center_node Can Induce Transformation sub_storage Storage Conditions sub_storage->center_node Can Induce Transformation param1 Solvent param1->sub_crystallization param2 Temperature param2->sub_crystallization param3 Supersaturation param3->sub_crystallization param4 Seeding param4->sub_crystallization proc1 Drying proc1->sub_processing proc2 Milling proc2->sub_processing proc3 Granulation proc3->sub_processing proc4 Compression proc4->sub_processing stor1 Temperature stor1->sub_storage stor2 Humidity stor2->sub_storage stor3 Time stor3->sub_storage

Caption: Interplay of factors affecting the final polymorphic form of an API.

References

  • Sainz-Díaz, C. I., Pérez de la Luz, A., Barrientos-Salcedo, C., Francisco-Márquez, M., & Soriano-Correa, C. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36, 549–562. [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11, 949-964. [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. ResearchGate. [Link]

  • Baranac-Stojanović, M. (2020). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • H&M Analytical Services. (2023). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics. [Link]

  • Threlfall, T. L. (2023). Ostwald Rule of Stages Myth or Reality?. Crystal Growth & Design. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. [Link]

  • Alvarez-Nunez, F. A., et al. (2022). Polymorphic Phase Transformations in Crystalline Solid Dispersions: The Combined Effect of Pressure and Temperature. Crystal Growth & Design. [Link]

  • Lan, J., et al. (2022). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm. [Link]

  • Sudo, S., et al. (2005). Effect of supersaturation on the crystallization of phenylbutazone polymorphs. ResearchGate. [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • Wikipedia. (n.d.). Ostwald's rule. [Link]

  • da Silva, A. C. F., et al. (2024). Identification and quantification techniques of polymorphic forms - A review. PubMed. [Link]

  • Munshi, P. (2021). Polymorphism of Sulfathiazole. ResearchGate. [Link]

  • Al-Bayati, F. I. H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinformation. [Link]

  • Toth, S. J., et al. (2023). New Kinetic Investigations to Better Understand the Mechanism of Polymorphic Transformations of Pharmaceutical Materials Induced by Milling. National Institutes of Health. [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. [Link]

  • Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Sci-Hub. [Link]

  • University of California, Berkeley. (2001). Kinetics and Thermodynamics of Crystallization. [Link]

  • Jalali, H., & Ghafourian, T. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. [Link]

  • Blagden, N., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]

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  • Hu, Y., et al. (2012). Modelling of the Polymorph Nucleation Based on Classical Nucleation Theory. MDPI. [Link]

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  • Sarkar, A., et al. (2014). How can we explain polymorphic transformation by DSC and PXRD?. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Halogenated Benzenesulfonamide Inhibitors of Carbonic Anhydrase: A Focus on 2-Chloro-4,5-difluorobenzenesulfonamide and Its Analogs

This guide provides an in-depth technical comparison of halogenated benzenesulfonamide inhibitors targeting carbonic anhydrases (CAs), with a particular focus on understanding the inhibitory profile of 2-Chloro-4,5-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of halogenated benzenesulfonamide inhibitors targeting carbonic anhydrases (CAs), with a particular focus on understanding the inhibitory profile of 2-Chloro-4,5-difluorobenzenesulfonamide. While specific inhibitory data for 2-Chloro-4,5-difluorobenzenesulfonamide against human carbonic anhydrase (hCA) isoforms is not extensively available in the public domain, this guide will extrapolate its likely activity and selectivity based on well-established structure-activity relationships (SAR) within this critical class of inhibitors. We will delve into the nuances of how halogen substitution patterns on the benzenesulfonamide scaffold dictate inhibitory potency and isoform selectivity, supported by comparative experimental data for a range of chlorinated and fluorinated analogs.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2]

There are 15 known human α-CA isoforms, each with distinct tissue distribution and subcellular localization.[1] While isoforms like hCA I and II are ubiquitously expressed cytosolic enzymes, others, such as the transmembrane hCA IX and XII, are predominantly found in tumors and are associated with cancer progression and chemoresistance.[3] This differential expression makes isoform-selective CA inhibitors highly sought-after therapeutic agents for a range of diseases, including glaucoma, epilepsy, altitude sickness, and cancer.[1][4]

Benzenesulfonamides are a cornerstone class of CA inhibitors, with their primary sulfonamide group acting as a key zinc-binding moiety in the enzyme's active site.[1] The quest for potent and isoform-selective inhibitors has led to extensive exploration of substitutions on the benzene ring. Halogenation, in particular, has proven to be a powerful strategy to modulate the physicochemical properties and biological activity of these inhibitors.

The Role of Halogenation in Modulating Inhibitory Activity: A Structure-Activity Relationship (SAR) Perspective

The inhibitory profile of a benzenesulfonamide is profoundly influenced by the nature, number, and position of halogen substituents on the aromatic ring. These modifications can alter the compound's acidity, lipophilicity, and steric interactions within the CA active site, thereby affecting both potency and isoform selectivity.

Key Principles of Halogenation SAR:

  • Increased Acidity: The high electronegativity of fluorine atoms can significantly increase the acidity of the sulfonamide group, leading to a stronger interaction with the positively charged zinc ion in the active site.

  • Lipophilicity and Hydrophobic Interactions: Halogen atoms, particularly chlorine and bromine, increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within the CA active site. The specific location of the halogen can direct the inhibitor towards different hydrophobic regions, contributing to isoform selectivity.[5]

  • Steric Effects and Conformational Restriction: The size and position of halogen atoms can impose conformational constraints on the inhibitor, influencing how it orients within the active site. This can lead to more specific interactions with certain isoforms over others. For instance, substitutions at the ortho position can significantly impact the orientation of the molecule.

  • "Tail" Interactions: Modifications to the benzenesulfonamide scaffold, often referred to as the "tail," are crucial for achieving isoform selectivity.[1] Halogenation is a key component of this "tail approach," allowing for fine-tuning of interactions with residues outside the immediate vicinity of the zinc ion, which differ between CA isoforms.[5]

Based on these principles, it is plausible to predict that 2-Chloro-4,5-difluorobenzenesulfonamide would be a potent CA inhibitor. The presence of two electron-withdrawing fluorine atoms would likely enhance the acidity of the sulfonamide group, promoting strong zinc binding. The chlorine atom at the ortho position would influence the molecule's conformation and interactions with nearby residues. The overall substitution pattern suggests a potential for high affinity, though its isoform selectivity would be dependent on the precise fit within the active sites of the different hCA isoforms.

Comparative Inhibitory Activity of Halogenated Benzenesulfonamides

To contextualize the potential activity of 2-Chloro-4,5-difluorobenzenesulfonamide, the following table summarizes the inhibitory activity (Ki values in nM) of a selection of other halogenated benzenesulfonamides against four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Monochloro- and Dichlorobenzenesulfonamides
2,4-Dichlorobenzenesulfonamide derivative 7b--2.8-[6]
2,4-Dichlorobenzenesulfonamide derivative 6c---2.7[6]
2,4-Dichlorobenzenesulfonamide derivative 10a---2.8[6]
3-Chlorosulfanilamide----[7]
Monofluoro- and Difluorobenzenesulfonamides
3-Fluorosulfanilamide----[7]
2,5-DifluorobenzenesulfonamideData not availableData not availableData not availableData not available[2]
Mixed Halogen-Substituted Benzenesulfonamides
2-Chloro-4,5-difluorobenzenesulfonamideData not availableData not availableData not availableData not available
Reference Inhibitor
Acetazolamide (AAZ)25012.125.85.7[8]

Note: The table includes representative data from the literature. Ki values can vary depending on the specific assay conditions. The data for 2-Chloro-4,5-difluorobenzenesulfonamide is not available in the cited literature and is included for comparative context.

The data clearly demonstrates that dichlorinated benzenesulfonamides can be highly potent inhibitors of the tumor-associated isoforms hCA IX and XII, with Ki values in the low nanomolar range.[6] This suggests that the presence of multiple halogen substituents can be advantageous for achieving high affinity.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Potency

The gold standard for determining the inhibition constants (Ki) of CA inhibitors is the stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Principle

The assay follows the pH change of a buffer solution as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is significantly accelerated in the presence of active carbonic anhydrase. By measuring the initial rates of the catalyzed and uncatalyzed reactions, and the rates in the presence of varying concentrations of an inhibitor, the Ki value can be determined.

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3

  • Phenol Red indicator solution (or other suitable pH indicator)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare the enzyme solution by diluting the purified CA to the desired concentration in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water, maintained at a constant temperature (e.g., 4°C), for at least 30 minutes prior to the experiment.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 570 nm for phenol red).

    • Equilibrate the instrument's syringes and reaction chamber to the desired temperature (e.g., 25°C).

  • Measurement of Enzyme Activity:

    • Load one syringe of the stopped-flow instrument with the enzyme solution containing the pH indicator.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Record the change in absorbance over time. The initial slope of this curve is proportional to the initial rate of the enzymatic reaction.

  • Measurement of Inhibited Reaction:

    • Repeat the measurement with the enzyme solution pre-incubated with various concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of remaining enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Visualizing the Science: Diagrams of Mechanisms and Workflows

Carbonic Anhydrase Catalytic Cycle

CA_Catalysis E_Zn_OH2 E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻···CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_OH2 +H₂O -HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase, showing the hydration of CO₂.

Sulfonamide Inhibition Mechanism

Sulfonamide_Inhibition ActiveSite CA Active Site (Zn²⁺) InhibitedComplex E-Zn²⁺-⁻NHSO₂-R ActiveSite->InhibitedComplex Binding Sulfonamide R-SO₂NH₂ (Inhibitor) Sulfonamide->InhibitedComplex

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Stopped-Flow Assay Workflow

Stopped_Flow_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Buffer) Load Load Syringes Reagents->Load CO2_Sol Prepare CO₂-Saturated Water CO2_Sol->Load Mix Rapid Mixing Load->Mix Measure Measure Absorbance Change Mix->Measure Rates Calculate Initial Rates Measure->Rates IC50 Determine IC₅₀ Rates->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Conclusion

The halogenation of the benzenesulfonamide scaffold is a potent and versatile strategy for developing high-affinity carbonic anhydrase inhibitors. While direct experimental data for 2-Chloro-4,5-difluorobenzenesulfonamide remains elusive in publicly accessible literature, the established structure-activity relationships within this class of compounds allow for informed predictions. The presence of both chloro and difluoro substitutions suggests that this compound is likely a potent inhibitor of carbonic anhydrases. Its specific isoform selectivity profile, however, would be a result of the intricate interplay between the electronic and steric effects of the halogen atoms and the unique topographies of the different hCA active sites. Further experimental investigation using assays such as the stopped-flow CO₂ hydration method is necessary to fully characterize its inhibitory properties and determine its therapeutic potential. The comparative data presented in this guide for other halogenated benzenesulfonamides provides a valuable framework for understanding the design principles and potential of this important class of enzyme inhibitors.

References

  • Angeli, A., Carta, F., & Supuran, C. T. (2020). Carbonic anhydrases: Versatile and useful biocatalysts in chemistry and biochemistry.
  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1841.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1248-1255.
  • Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.
  • Gudim, M., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(21), 8535-8547.
  • Gül, H. İ., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 12(11), 1957-1968.
  • Işık, S., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1341.
  • Jankowska, A., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis of a Novel Series of 5-substituted 2,4-dichlorobenzenesulfonamides and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 435-444.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 351-361.
  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8996.
  • Parkkila, S., & Supuran, C. T. (2010). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Salmon, A., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(8), 1354-1365.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2853-2863.
  • Supuran, C. T. (2018). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological uses for CO₂ capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115-130.
  • Vullo, D., et al. (2015). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Bioorganic & Medicinal Chemistry, 23(8), 1728-1734.
  • Wiglenda, T., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5009.
  • Zaidi, S. S. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. Journal of Biology and Today's World, 8(2), 33-38.

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Comparative

A Researcher's Guide to the In Vivo Validation of 2-Chloro-4,5-difluorobenzenesulfonamide Analogs as Potential Anticancer Therapeutics

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel 2-Chloro-4,5-difluorobenzenesulfonamide analogs. Drawing from established p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel 2-Chloro-4,5-difluorobenzenesulfonamide analogs. Drawing from established principles in preclinical oncology research, this document outlines the critical steps, experimental designs, and data interpretation necessary to assess the therapeutic potential of this chemical series. We will delve into the rationale behind experimental choices, compare methodologies, and provide actionable protocols to ensure scientific rigor and trustworthiness in your findings.

Introduction: The Emerging Potential of Sulfonamide Analogs in Oncology

The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities.[1] In recent years, there has been a resurgence of interest in sulfonamide derivatives as promising anticancer agents due to their ability to target various hallmarks of cancer.[1][2] These compounds have been shown to exert their effects through mechanisms such as the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) mediated angiogenesis, cell cycle arrest, and the modulation of tumor metabolism.[1][2][3][4]

The 2-Chloro-4,5-difluorobenzenesulfonamide core represents a promising starting point for the development of novel anticancer agents. The halogen substitution pattern on the phenyl ring can significantly influence the physicochemical properties and biological activity of the resulting analogs, potentially leading to enhanced potency and selectivity. This guide will walk you through the essential stages of in vivo validation to determine if your synthesized analogs have a future in the oncology drug development pipeline.

Preclinical Validation Workflow: From Bench to In Vivo Efficacy

The journey from a promising compound in a petri dish to a validated in vivo candidate is a multi-step process. Each stage is designed to de-risk the subsequent, more resource-intensive phase.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacology cluster_2 Lead Optimization in_vitro_potency Potency & Selectivity (IC50 values) moa_studies Mechanism of Action (e.g., Kinase Assays, Cell Cycle Analysis) in_vitro_potency->moa_studies Elucidate 'How' pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) moa_studies->pk_pd Transition to In Vivo efficacy Xenograft/Syngeneic Efficacy Studies pk_pd->efficacy Inform Dosing toxicity Preliminary Toxicity Assessment efficacy->toxicity Therapeutic Index lead_op Iterative Chemical Modification & Re-evaluation toxicity->lead_op Refine Structure

Caption: Preclinical validation workflow for novel anticancer compounds.

Key In Vivo Validation Studies and Methodologies

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Rationale: Before assessing efficacy, it is crucial to understand how the animal body affects the drug (PK) and how the drug affects the body (PD). A compound with excellent in vitro potency is of little use if it is not bioavailable or does not reach its target in sufficient concentrations.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per group/time point).

  • Compound Formulation: Formulate the 2-Chloro-4,5-difluorobenzenesulfonamide analog in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Dosing:

    • Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Efficacy Assessment in Xenograft and Syngeneic Tumor Models

Rationale: The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo. The choice of the tumor model is critical and depends on the proposed mechanism of action.

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or NSG mice). These models are useful for assessing the direct antitumor activity of a compound. For sulfonamide analogs with potential activity against common cancers, cell lines such as A549 (lung), HCT-116 (colon), or MCF-7 (breast) can be used.[3][4]

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain. These models are essential if the compound is hypothesized to have an immunomodulatory effect.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (standard-of-care chemotherapy).

  • Treatment: Administer the 2-Chloro-4,5-difluorobenzenesulfonamide analog and control agents at the predetermined dose and schedule based on PK/PD data.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2.

    • Monitor body weight as an indicator of toxicity.

    • Observe the overall health of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as (1 - (ΔTumor Volume_Treated / ΔTumor Volume_Control)) * 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Comparison with Alternative and Standard-of-Care Therapies

To establish the therapeutic potential of a novel analog, its performance must be benchmarked against existing treatments. For sulfonamides targeting angiogenesis via VEGFR-2, a relevant comparator would be a known VEGFR-2 inhibitor like Pazopanib.[3]

Parameter2-Chloro-4,5-difluorobenzenesulfonamide Analog (Hypothetical Data)Pazopanib (Reference)Vehicle Control
Dosing Regimen 50 mg/kg, daily, PO30 mg/kg, daily, PODaily, PO
Tumor Growth Inhibition (TGI) 65%75%0%
Body Weight Change -3%-8%+2%
Mechanism of Action VEGFR-2 Inhibition, G2/M Cell Cycle ArrestMulti-kinase inhibitor (including VEGFR-2)N/A

This table presents hypothetical data for illustrative purposes.

Mechanism of Action Validation In Vivo

Rationale: Confirming that the compound hits its intended target in vivo is a critical step in building a compelling case for its therapeutic potential.

G cluster_0 Sulfonamide Analog Action cluster_1 Potential Cellular Targets cluster_2 Downstream Effects Compound 2-Chloro-4,5-difluorobenzenesulfonamide Analog VEGFR2 VEGFR-2 Compound->VEGFR2 PKM2 PKM2 Compound->PKM2 Tubulin Microtubules Compound->Tubulin Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Metabolism ↓ Warburg Effect PKM2->Metabolism CellCycle G2/M Arrest Tubulin->CellCycle Apoptosis ↑ Apoptosis Angiogenesis->Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of action for sulfonamide analogs in cancer.

Experimental Protocol: In Vivo Target Engagement

  • Study Design: Use a satellite group of animals from the efficacy study.

  • Sample Collection: At the end of the study, or at specific time points after the final dose, collect tumor tissue and plasma.

  • Tissue Processing:

    • Flash-freeze a portion of the tumor for Western blot or kinase activity assays.

    • Fix a portion in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot: Analyze tumor lysates for changes in the phosphorylation status of the target protein (e.g., p-VEGFR-2) and downstream effectors (e.g., p-ERK, p-AKT).

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

Conclusion and Future Directions

The in vivo validation of 2-Chloro-4,5-difluorobenzenesulfonamide analogs requires a systematic and rigorous approach. By carefully characterizing the pharmacokinetic and pharmacodynamic properties of these compounds and assessing their efficacy in well-chosen tumor models, researchers can build a strong data package to support further development. The key to success lies in integrating data from in vitro and in vivo studies to form a cohesive narrative around the compound's mechanism of action and therapeutic potential. Promising candidates with significant tumor growth inhibition and a favorable safety profile can then be advanced to more complex preclinical models and, ultimately, towards clinical evaluation.

References

  • PubChem Compound Summary for CID 2773523, 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. PubMed. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]

  • Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. [Link]

  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. [Link]

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Validation

A Technical Guide to Assessing the Isoform Selectivity of Carbonic Anhydrase Inhibitors: A Case Study with SLC-0111

For researchers, scientists, and drug development professionals, the pursuit of targeted therapies remains a cornerstone of modern medicine. Achieving selectivity for a specific enzyme isoform while minimizing off-target...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of targeted therapies remains a cornerstone of modern medicine. Achieving selectivity for a specific enzyme isoform while minimizing off-target effects is a critical determinant of a drug candidate's efficacy and safety profile. This guide provides an in-depth, technical comparison of the benzenesulfonamide, SLC-0111, a compound noted for its selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms. We will delve into the experimental methodologies used to quantify this selectivity, compare its performance against a classical, non-selective inhibitor, and elucidate the underlying molecular rationale for its specificity.

The Rationale for Isoform Selectivity: Why Target CA IX and XII?

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While isoforms like CA I and CA II are ubiquitously expressed and crucial for normal physiological processes, others, such as CA IX and CA XII, are transmembrane enzymes highly overexpressed in a variety of solid tumors.[2][3] This overexpression is often induced by hypoxia, a common feature of the tumor microenvironment.[4][5]

The activity of CA IX and CA XII contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, a condition that promotes tumor growth, invasion, and resistance to therapy.[4][5][6] Therefore, the selective inhibition of these tumor-associated isoforms presents a promising therapeutic strategy to disrupt tumor progression with potentially fewer side effects than non-selective inhibitors.[7] SLC-0111, a ureido-sulfonamide, has emerged as a significant tool in this endeavor and has undergone phase 1 clinical trials for the treatment of advanced solid tumors.[8][9]

Visualizing the Role of CA IX in the Tumor Microenvironment

cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) CO2_H2O CO2 + H2O H2CO3 H2CO3 CAIX CA IX CO2_H2O->CAIX Substrate HCO3_H HCO3- + H+ Acidosis Extracellular Acidosis (Low pH) HCO3_H->Acidosis Contributes to Metabolism Anaerobic Metabolism Metabolism->CO2_H2O Produces CO2 pH_reg Intracellular pH Regulation (Neutral) CAIX->HCO3_H Catalyzes Invasion Invasion & Metastasis Acidosis->Invasion Therapy_Resistance Therapy Resistance Acidosis->Therapy_Resistance

Caption: Role of CA IX in the tumor microenvironment.

Comparative Selectivity Profile of SLC-0111

The cornerstone of assessing an inhibitor's utility is the quantitative determination of its inhibitory potency against the target enzyme and related isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of SLC-0111 and the non-selective, first-generation CA inhibitor, Acetazolamide (AAZ), against key human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
SLC-0111 MicromolarMicromolar4896
Acetazolamide (AAZ) -12.110529

Note: Data is compiled from multiple sources.[2][10][11] "Micromolar" indicates significantly weaker inhibition compared to the potent nanomolar activity against CA IX and CA XII.

As the data illustrates, SLC-0111 demonstrates a clear preference for the tumor-associated isoforms CA IX and CA XII, with potent inhibition in the nanomolar range.[10] In contrast, its activity against the ubiquitous cytosolic isoforms CA I and CA II is significantly weaker, falling into the micromolar range.[2] Acetazolamide, a widely used clinical CA inhibitor, exhibits potent inhibition across multiple isoforms, highlighting its non-selective nature.[10]

Experimental Workflow for Determining Carbonic Anhydrase Inhibition

The determination of CA inhibition constants is a meticulous process that requires a robust and validated assay. The stopped-flow spectrophotometric method is a gold standard for measuring the rapid kinetics of CO2 hydration catalyzed by CAs.[12][13]

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme_Prep Purified CA Isoform (I, II, IX, XII) Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Serial Dilutions of SLC-0111 & AAZ Inhibitor_Prep->Incubation Buffer_Prep Assay Buffer (e.g., TRIS, pH 7.4) Buffer_Prep->Incubation Substrate_Prep CO2-saturated water Mixing Rapid Mixing of Enzyme-Inhibitor Complex with CO2 Substrate Substrate_Prep->Mixing Incubation->Mixing Detection Spectrophotometric Detection of pH change (via indicator dye) Mixing->Detection Rate_Calc Calculate Initial Reaction Rates Detection->Rate_Calc Plotting Plot Rate vs. Inhibitor Concentration Rate_Calc->Plotting Ki_Calc Determine Ki/IC50 values Plotting->Ki_Calc

Caption: Workflow for CA inhibition assay.

Detailed Protocol: Stopped-Flow CO2 Hydration Assay

This protocol outlines the key steps for determining the inhibitory activity of a compound against a specific carbonic anhydrase isoform.

1. Reagent Preparation:

  • Enzyme Solutions: Prepare stock solutions of purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 7.4). The final enzyme concentration in the assay will depend on the specific activity of the isoform.
  • Inhibitor Solutions: Prepare a stock solution of the inhibitor (e.g., SLC-0111 or Acetazolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
  • Assay Buffer: Prepare a buffer containing a pH indicator dye (e.g., p-nitrophenol). The buffer should have a low buffering capacity to allow for sensitive detection of pH changes.
  • Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.[14]

2. Assay Procedure:

  • Enzyme-Inhibitor Pre-incubation: In a reaction cuvette, mix the enzyme solution with varying concentrations of the inhibitor and the assay buffer. Allow the mixture to incubate for a defined period to ensure binding equilibrium.
  • Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow spectrophotometer.[14]
  • Data Acquisition: Monitor the change in absorbance of the pH indicator dye over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.

3. Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of enzyme activity inhibited at each inhibitor concentration relative to a control with no inhibitor.
  • IC50/Ki Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Causality of Selectivity: A Structural Perspective

The selectivity of SLC-0111 for CA IX and XII over CA II can be attributed to specific interactions within the enzyme's active site.[15] While the core benzenesulfonamide moiety coordinates with the catalytic zinc ion in all isoforms, the "tail" portion of the SLC-0111 molecule, the ureido-substituted phenyl group, engages in distinct interactions with amino acid residues that differ between the isoforms.[15] In CA II, this tail region experiences steric hindrance with a phenylalanine residue.[15] In contrast, the active site of CA IX contains a smaller valine residue at the corresponding position, allowing for a more favorable binding orientation of SLC-0111.[15] This structural difference is a key determinant of the observed selectivity.

Conclusion and Future Directions

The rigorous assessment of isoform selectivity is paramount in the development of targeted enzyme inhibitors. The case of SLC-0111 demonstrates how a deep understanding of the target's biology, coupled with precise biochemical and biophysical assays, can lead to the identification of compounds with a desirable selectivity profile. The methodologies outlined in this guide provide a framework for researchers to conduct their own comparative analyses, fostering the development of the next generation of selective and effective therapeutics. Further investigations into novel SLC-0111 analogs continue to refine the selectivity and potency against tumor-associated carbonic anhydrases, offering promise for more effective cancer therapies.[16][17]

References

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. Available at: [Link]

  • Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers in Chemistry. Available at: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PubMed Central. Available at: [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed Central. Available at: [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PubMed Central. Available at: [Link]

  • A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX. ClinicalTrials.gov. Available at: [Link]

  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PubMed Central. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. PubMed Central. Available at: [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central. Available at: [Link]

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  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,5-difluorobenzenesulfonamide
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